molecular formula C8H4N2O5 B1218111 5-Nitro-3-carboxybenzisoxazole CAS No. 28691-51-2

5-Nitro-3-carboxybenzisoxazole

Número de catálogo: B1218111
Número CAS: 28691-51-2
Peso molecular: 208.13 g/mol
Clave InChI: QUPFSFMHDFHTFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Nitro-3-carboxybenzisoxazole (CAS 28691-51-2) is a high-purity benzisoxazole derivative supplied for advanced chemical and biochemical research. This compound features a benzisoxazole ring system fused to a carboxylic acid functional group and a nitro substituent, with a molecular formula of C 8 H 4 N 2 O 5 and a molecular weight of 208.13 g/mol . Key Research Applications & Value Model Substrate for Decarboxylation Studies: This compound is extensively studied as a model system for decarboxylation reactions. Its decarboxylation is tremendously accelerated in non-polar and aprotic environments, making it a classic probe for investigating solvent effects, enzyme-like catalysis, and microenvironment influence on reaction rates . It has been crucial in the study of catalytic antibodies, such as antibody 21D8, which catalyzes its decarboxylation through a preorganized, heterogeneous microenvironment, providing deep insights into transition-state stabilization and biomimetic catalysis . Privileged Scaffold in Medicinal Chemistry: The benzisoxazole moiety is a recognized privileged structure in drug discovery . Researchers utilize this compound as a key synthetic building block for developing novel bioactive molecules. Its structure is a core component in several pharmaceuticals and is investigated for its potential in creating new antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents . Versatile Chemical Building Block: The reactivity of the carboxylic acid and nitro groups makes this compound a versatile intermediate for further synthetic modification. It can be used to construct more complex molecular architectures, including various heterocyclic compounds and functional materials . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use . Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-nitro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)7-5-3-4(10(13)14)1-2-6(5)15-9-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPFSFMHDFHTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182850
Record name 5-Nitro-3-carboxybenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28691-51-2
Record name 5-Nitro-1,2-benzisoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28691-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-3-carboxybenzisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028691512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-3-carboxybenzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 5-Nitro-3-carboxybenzisoxazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitro-3-carboxybenzisoxazole

Abstract

This technical guide provides a comprehensive overview of a robust and plausible methodology for the synthesis and characterization of 5-Nitro-3-carboxybenzisoxazole. This compound is a valuable heterocyclic scaffold, integrating the pharmacologically significant benzisoxazole core with an electron-withdrawing nitro group, making it a molecule of interest for further functionalization in medicinal chemistry and drug discovery. This document details a reasoned synthetic strategy, a step-by-step experimental protocol, and a multi-technique analytical workflow for structural elucidation and purity confirmation. The causality behind experimental choices is explained, and all protocols are grounded in established chemical principles, supported by authoritative references.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. Notable drugs incorporating this moiety include the anticonvulsant zonisamide and the atypical antipsychotic risperidone, highlighting its importance in treating central nervous system disorders.[1] The incorporation of various substituents onto the benzisoxazole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

The addition of a nitro group, as in 5-Nitro-3-carboxybenzisoxazole, introduces a potent electron-withdrawing feature. The nitro group can significantly modulate a molecule's acidity, reactivity, and potential for hydrogen bonding. In drug design, nitroaromatic groups can act as key pharmacophores, but they can also be metabolic liabilities or toxicophores; therefore, their inclusion demands careful consideration and rigorous characterization.[3][4] The synthesis of specifically functionalized nitro-containing heterocycles is thus a critical endeavor for developing new chemical entities.[5][6] This guide provides the necessary framework for the reliable synthesis and definitive characterization of 5-Nitro-3-carboxybenzisoxazole, a key building block for novel compound libraries.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a substituted benzisoxazole requires the strategic formation of the five-membered heterocyclic ring fused to the benzene core. Our retrosynthetic analysis identifies 2-hydroxy-5-nitrobenzoic acid as a logical and commercially available starting material. The proposed forward synthesis involves two key transformations:

  • Nitration: The introduction of a nitro group at the 5-position of a salicylic acid derivative. This is a standard electrophilic aromatic substitution.

  • Benzisoxazole Ring Formation: Construction of the isoxazole ring via intramolecular cyclization. This is achieved by first converting the carboxylic acid's ortho-hydroxyl group and a newly introduced sidechain into reactive intermediates that can cyclize. A well-established method involves the reaction with chloral hydrate and hydroxylamine to form an intermediate oxime, which subsequently undergoes dehydrative cyclization.

This strategy is efficient and relies on well-understood, high-yielding reactions, making it suitable for laboratory-scale synthesis.

Synthesis_Pathway Start 2-Hydroxy-5-nitrobenzoic Acid Reagents1 1. Chloral Hydrate, Na2SO4 2. Hydroxylamine HCl Start->Reagents1 Intermediate Intermediate Oxime Derivative Reagents2 Dehydrating Agent (e.g., Acetic Anhydride) Intermediate->Reagents2 Product 5-Nitro-3-carboxybenzisoxazole Reagents1->Intermediate Reagents2->Product

Figure 1: Proposed synthetic pathway for 5-Nitro-3-carboxybenzisoxazole.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of 5-Nitro-3-carboxybenzisoxazole.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Purity
2-Hydroxy-5-nitrobenzoic acidC₇H₅NO₅183.12≥98%
Chloral HydrateC₂H₃Cl₃O₂165.40≥98%
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%
Hydroxylamine HydrochlorideNH₂OH·HCl69.49≥99%
Sodium HydroxideNaOH40.00≥97%
Acetic AnhydrideC₄H₆O₃102.09≥98%
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄-ACS Grade
Hydrochloric Acid (conc.)HCl36.46~37%
Deionized WaterH₂O18.02-
Safety Precautions
  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Nitroaromatic Compounds: Organic nitro compounds can be thermally sensitive and potentially explosive, especially in bulk or when impure.[7][8] Avoid excessive heat, shock, and friction.

  • Corrosive Reagents: Acetic anhydride and concentrated hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[9]

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 2-hydroxy-5-nitro-α-oximino-phenylacetic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-nitrobenzoic acid (10.0 g, 54.6 mmol) in 100 mL of deionized water containing sodium hydroxide (4.4 g, 110 mmol).

  • To this solution, add chloral hydrate (9.0 g, 54.4 mmol) and anhydrous sodium sulfate (12.0 g).

  • Heat the mixture to 60°C in a water bath and add a solution of hydroxylamine hydrochloride (11.4 g, 164 mmol) in 30 mL of water dropwise over 30 minutes.

  • Maintain the reaction at 60-70°C for 2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 7:3 Ethyl Acetate/Hexanes with 1% acetic acid).

  • After completion, cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The precipitated product is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.

Causality: This sequence transforms the aromatic ring via an electrophilic substitution-like mechanism with hydrolyzed chloral, followed by condensation with hydroxylamine to form the key oxime intermediate necessary for the subsequent cyclization. Sodium sulfate acts as a water scavenger.

Step 2: Cyclization to 5-Nitro-3-carboxybenzisoxazole

  • Place the dried intermediate from Step 1 into a 100 mL flask.

  • Add acetic anhydride (25 mL) and heat the mixture to 80-90°C with stirring.

  • The intermediate will dissolve, and the cyclization reaction will proceed. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and pour it slowly into 200 mL of an ice-water mixture with vigorous stirring.

  • The product will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the solid product by vacuum filtration.

Causality: Acetic anhydride serves as a powerful dehydrating agent, promoting the intramolecular cyclization of the oxime with the phenolic hydroxyl group to form the stable benzisoxazole ring system.

Step 3: Work-up and Purification

  • Wash the crude product collected in Step 2 extensively with cold deionized water to remove acetic acid and other water-soluble impurities.

  • Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 5-Nitro-3-carboxybenzisoxazole.

  • Dry the final product in a vacuum oven at 50°C to a constant weight.

Characterization and Structural Elucidation

A combination of spectroscopic and physical methods is required to confirm the identity, structure, and purity of the synthesized compound.

Characterization_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystal Recrystallization Crude->Recrystal Purified Purified Product MP Melting Point Purified->MP FTIR FT-IR Spectroscopy Purified->FTIR NMR NMR (¹H & ¹³C) Purified->NMR MS Mass Spectrometry Purified->MS Recrystal->Purified Confirm Structure & Purity Confirmed MP->Confirm FTIR->Confirm NMR->Confirm MS->Confirm

Figure 2: Analytical workflow for product characterization.
Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides definitive evidence for the presence of key functional groups.[10] The analysis should be performed using KBr pellets or as a thin film.

Expected Wavenumber (cm⁻¹)Functional GroupExpected IntensityRationale
~3300-2500O-H stretch (Carboxylic Acid)BroadConfirms the presence of the dimerized carboxyl group.[11]
~1700-1680C=O stretch (Carboxylic Acid)Strong, SharpIndicates the carbonyl of the carboxyl group conjugated to the ring.[12]
~1610, ~1580, ~1470C=C stretch (Aromatic)Medium-WeakCharacteristic of the benzene ring.
~1530-1500N-O stretch (Asymmetric)StrongStrong absorption typical for aromatic nitro compounds.[13][14]
~1350-1330N-O stretch (Symmetric)StrongThe second key indicator for the nitro group.[14][15]
~1250C-O stretch (Carboxylic Acid)MediumConfirms the C-O bond of the carboxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure and confirming the substitution pattern of the aromatic ring.[16] The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz) The aromatic region will show three distinct protons in a specific splitting pattern confirming the 1,2,4-substitution.

ProtonExpected δ (ppm)MultiplicityCoupling (J, Hz)Assignment Rationale
H-4~8.6-8.8d~2.0-2.5Deshielded by adjacent O and electron-withdrawing NO₂ group.
H-6~8.4-8.6dd~9.0, ~2.5Coupled to both H-7 and H-4.
H-7~8.0-8.2d~9.0Coupled to H-6.
COOH>13.0br s-Acidic proton, typically very broad and downfield.

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz) The spectrum will show 7 distinct carbon signals, consistent with the molecular structure.

CarbonExpected δ (ppm)Rationale
C=O~165-160Carboxylic acid carbonyl.
C-3~158-155Carbon of the isoxazole ring attached to the carboxyl group.
C-7a~162-160Bridgehead carbon attached to oxygen.
C-5~145-142Carbon bearing the nitro group.
C-3a~115-112Second bridgehead carbon.
C-4, C-6, C-7~125-110Aromatic carbons, assignments confirmed by 2D NMR.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.[17] Electrospray ionization (ESI) in negative mode is ideal for this acidic compound.

AnalysisExpected ResultRationale
Molecular Formula C₈H₄N₂O₅-
Molecular Weight 208.13 g/mol -
Expected Ion (ESI-) m/z 207.01[M-H]⁻
High-Resolution MS m/z 207.0098Provides exact mass, confirming elemental composition.
Key Fragments m/z 163.02Loss of CO₂ ([M-H-44]⁻)
Physical and Chromatographic Analysis
  • Melting Point (m.p.): A sharp melting point is a strong indicator of high purity. The determined value should be compared with any available literature data.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity. It is used to monitor reaction completion and the effectiveness of purification.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₈H₄N₂O₅ (C: 46.17%, H: 1.94%, N: 13.46%).

Discussion and Future Outlook

The successful synthesis and rigorous characterization of 5-Nitro-3-carboxybenzisoxazole provide a foundational starting point for numerous applications in drug discovery and materials science. The described protocol is robust and utilizes common laboratory reagents and techniques. The analytical data obtained from FT-IR, NMR, and MS collectively provide unambiguous confirmation of the target structure.

The presence of both a carboxylic acid and a nitro group on the benzisoxazole scaffold opens up diverse avenues for further chemical modification. The carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).[18] The nitro group can be reduced to an amine, which can then be functionalized through a wide range of reactions, providing access to a new family of derivatives.[19] Given the wide range of biological activities associated with benzisoxazole and nitroaromatic compounds, this molecule represents a highly valuable intermediate for the synthesis of novel therapeutic candidates.[20][21][22]

References

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
  • UNITED STATES P
  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. - ResearchGate. (URL: [Link])

  • Preparation of 3-hydroxy-4-nitrobenzoic acid - PrepChem.com. (URL: [Link])

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (URL: [Link])

  • CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid - Google P
  • 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. (URL: [Link])

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. (URL: [Link])

  • Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate as kinetic probe for piperazinium-based cationic micelles | Request PDF - ResearchGate. (URL: [Link])

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (URL: [Link])

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - ResearchGate. (URL: [Link])

  • CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2)
  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (URL: [Link])

  • 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). (URL: [Link])

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (URL: [Link])

  • Biological Synthesis of Substituted o-Aminophenols - DTIC. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC. (URL: [Link])

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides - Indian Academy of Sciences. (URL: [Link])

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (URL: [Link])

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (URL: [Link])

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - MDPI. (URL: [Link])

  • Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (URL: [Link])

  • Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed. (URL: [Link])

  • Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES - ResearchGate. (URL: [Link])

  • Nitrobenzene - Incident management - GOV.UK. (URL: [Link])

  • 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... - ResearchGate. (URL: [Link])

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview - PubMed. (URL: [Link])

  • A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D - ChemRxiv. (URL: [Link])

  • 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. (URL: [Link])

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. (URL: [Link])

  • IR: nitro groups. (URL: [Link])

  • 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem. (URL: [Link])

  • Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. (URL: [Link] cGRmfGU4OWY2ODk4ZTY3NjA0YjI5ZWY5ZGYzZGE2M2E4YmE2ZDNlM2YwYjYxN2Y5MDUzZmM0YjY2MjM4OWI3ZWRhZmI)

  • Benzisoxazole – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

A Technical Guide to the Discovery of Novel Benzisoxazole Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzisoxazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that possess versatile binding properties and can interact with a wide range of biological targets. The benzisoxazole ring system is a quintessential example of such a scaffold.[1] Its unique electronic and steric properties have made it a cornerstone in the development of therapeutics for a multitude of human diseases. From the widely prescribed atypical antipsychotic Risperidone to the anticonvulsant Zonisamide, derivatives of benzisoxazole have demonstrated profound clinical success.[2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide an in-depth, field-proven perspective on the discovery of novel benzisoxazole derivatives. We will explore the causality behind synthetic choices, the logic of biological evaluation, and the intricate dance of structure-activity relationships (SAR) that guides a molecule from initial concept to a promising therapeutic lead. Our focus is on the practical application of knowledge, ensuring that every protocol and piece of data is presented within a self-validating framework of rigorous scientific integrity.

Part 1: Strategic Synthesis of the Benzisoxazole Core

The successful discovery of novel derivatives hinges on the efficient and adaptable synthesis of the core heterocyclic system. The choice of synthetic route is not arbitrary; it is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Several robust methods have been established for the construction of the 1,2-benzisoxazole ring.

Classical Approach: Cyclization of o-Hydroxyaryl Ketoximes

The traditional and most common method involves the base-promoted intramolecular cyclization of an o-hydroxyaryl ketoxime. This approach is reliable but can be limited by the availability of the substituted phenolic starting materials.

Causality: The mechanism relies on the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the oxime's nitrogen atom and displacing the oxime's hydroxyl group in a cyclodehydration reaction. The choice of base and solvent is critical to prevent side reactions and ensure high yields.

Modern Advancements: [3+2] Cycloaddition of Nitrile Oxides and Arynes

A more contemporary and highly versatile strategy involves the [3+2] cycloaddition of an in situ generated nitrile oxide with a benzyne intermediate.[3] This method offers a powerful way to rapidly assemble diverse libraries of benzisoxazoles, as both the nitrile oxide and the aryne precursor can be readily varied.[3]

Expert Insight: The key to this protocol's success is the mild generation of the highly reactive intermediates. Using fluoride ions (e.g., from CsF) to trigger the formation of benzyne from an o-(trimethylsilyl)aryl triflate precursor avoids the harsh conditions of traditional methods, thereby preserving sensitive functional groups on the reacting partners.[3] This significantly broadens the chemical space that can be explored.

G cluster_aryne Aryne Generation cluster_nitrile Nitrile Oxide Generation Aryne_Precursor o-(TMS)aryl triflate Fluoride Fluoride Source (e.g., CsF) Aryne_Precursor->Fluoride Aryne Benzyne Intermediate Fluoride->Aryne Cycloaddition [3+2] Cycloaddition Aryne->Cycloaddition Chlorooxime Hydroximoyl Chloride Base Base (e.g., CsF) Chlorooxime->Base Nitrile_Oxide Nitrile Oxide Intermediate Base->Nitrile_Oxide Nitrile_Oxide->Cycloaddition Product 3-Substituted Benzisoxazole Cycloaddition->Product

Caption: Workflow for Benzisoxazole Synthesis via [3+2] Cycloaddition.

Alternative Synthetic Pathways

Other notable methods include the palladium-catalyzed annulation of iodoaryl-substituted isoxazoles with alkynes and the rearrangement of coumarin-4-one oximes. The choice among these depends on the specific synthetic goal and the desired substitution patterns on both the benzene and isoxazole rings of the final product.

Synthetic MethodKey ReactantsAdvantagesDisadvantages
o-Hydroxyaryl Ketoxime Cyclization o-Hydroxyaryl ketone, HydroxylamineWell-established, reliableLimited by starting material availability
[3+2] Cycloaddition Aryne precursor, Hydroximoyl chlorideHigh versatility, mild conditions, broad scope[3]Requires multi-step precursor synthesis
Palladium-Catalyzed Annulation Iodoaryl-isoxazole, AlkyneBuilds fused ring systems efficientlyRequires specific substrates, catalyst cost
Oxidation of Dihydro-derivatives 1,3-Dicarbonyl compound, HydroxylamineAccess to 3-unsubstituted derivativesRequires an additional oxidation step

Part 2: Therapeutic Applications and Biological Evaluation

The benzisoxazole scaffold is a privileged structure precisely because its derivatives exhibit a vast array of pharmacological activities.[1][4] This versatility stems from its ability to present appended functional groups in specific three-dimensional orientations, allowing for potent and selective interactions with diverse biological targets.

Antipsychotic Activity: D₂/5-HT₂ₐ Receptor Antagonism

Perhaps the most well-known application of benzisoxazole derivatives is in the treatment of psychosis.[2] Atypical antipsychotics like Risperidone, Paliperidone, and Iloperidone are all based on a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[2][5]

Mechanism of Action: Their therapeutic efficacy is primarily attributed to a potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5] A higher affinity for the 5-HT₂ₐ receptor relative to the D₂ receptor is a hallmark of atypical antipsychotics, believed to be responsible for their improved side-effect profile (i.e., lower incidence of extrapyramidal symptoms) compared to older, "typical" antipsychotics.[2][5]

G cluster_D2 Mesolimbic Pathway cluster_5HT2A Mesocortical Pathway Drug Benzisoxazole Derivative (e.g., Risperidone) D2_Receptor Dopamine D₂ Receptor Drug->D2_Receptor Antagonism S_Receptor Serotonin 5-HT₂ₐ Receptor Drug->S_Receptor Antagonism D2_Signal Dopaminergic Signaling D2_Receptor->D2_Signal Psychosis Positive Symptoms (Psychosis) D2_Signal->Psychosis S_Signal Serotonergic Signaling S_Receptor->S_Signal Negative_Symptoms Negative Symptoms Cognitive Deficits S_Signal->Negative_Symptoms

Caption: Dual-receptor antagonism mechanism for antipsychotic benzisoxazoles.

Anticancer Activity

Numerous studies have demonstrated the potential of novel benzisoxazole derivatives as anticancer agents.[1][6] Their mechanisms are diverse and can include the inhibition of key signaling enzymes or the induction of apoptosis. For example, certain derivatives have shown potent antiproliferative activity against human colon cancer (HT-29), breast cancer (MCF-7), and acute myeloid leukemia (AML) cell lines.[1][6] A compound designated PTB, a 1,2,3-triazole tethered benzisoxazole, was found to have an IC₅₀ of 2 µM against MV4-11 AML cells by inducing apoptosis and inhibiting histone deacetylases (HDACs).[6]

Other Key Therapeutic Areas

The therapeutic potential of this scaffold extends to many other areas:

  • Acetylcholinesterase (AChE) Inhibition: N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE, making them suitable candidates for the palliative treatment of Alzheimer's Disease.[7][8]

  • Antimicrobial Activity: Derivatives bearing electron-withdrawing groups like fluorine or chlorine have shown significant antibacterial and antifungal properties.[1][9]

  • Anti-inflammatory & Analgesic: The scaffold has been explored for its ability to modulate inflammatory pathways.[4][10]

  • Anticonvulsant Activity: The drug Zonisamide is a classic example of a benzisoxazole derivative used in the treatment of epilepsy.[1]

Therapeutic AreaExample Target / MechanismRepresentative Cell Lines / Assays
Antipsychotic Dopamine D₂ / Serotonin 5-HT₂ₐ receptor antagonism[5]Radioligand binding assays, animal models of psychosis[1]
Anticancer HDAC inhibition, Apoptosis induction[6]MTT assay on HeLa, HT-29, MCF-7, MV4-11 cells[1][6]
Alzheimer's Disease Acetylcholinesterase (AChE) inhibition[8]Ellman's assay for AChE activity, passive avoidance models[8]
Antimicrobial Bacterial cell wall synthesis / Fungal ergosterol synthesisMIC determination against E. coli, S. aureus, C. albicans[9]
Anti-inflammatory COX/LOX inhibition, Cytokine modulation[10][11]Lipoxygenase inhibition assays, carrageenan-induced paw edema[12]

Part 3: Experimental Protocols for Drug Discovery

Scientific integrity demands reproducibility. The following protocols are presented as self-validating systems, with built-in controls and clear, actionable steps.

Protocol 1: Synthesis of a 3-Aryl-1,2-Benzisoxazole via [3+2] Cycloaddition

This protocol is adapted from methodologies that utilize in situ generation of reactive intermediates.[3]

Objective: To synthesize 3-phenyl-1,2-benzisoxazole.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne precursor)

  • N-hydroxybenzimidoyl chloride (Nitrile oxide precursor)

  • Cesium Fluoride (CsF), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the aryne precursor (1.0 mmol) and the nitrile oxide precursor (1.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (20 mL) via syringe.

  • Initiation: Add anhydrous CsF (2.5 mmol) to the stirred solution in one portion. Causality Note: CsF acts as both the fluoride source to trigger aryne formation and the base to generate the nitrile oxide from the hydroximoyl chloride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 3-phenyl-1,2-benzisoxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

Objective: To determine the cytotoxic effect (IC₅₀) of a novel benzisoxazole derivative on the HT-29 human colon cancer cell line.

Materials:

  • HT-29 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test benzisoxazole derivative, dissolved in DMSO to a 10 mM stock

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM). The final DMSO concentration in all wells must be kept below 0.5% to avoid solvent-induced toxicity.

  • Controls: Include "vehicle control" wells (cells treated with medium containing 0.5% DMSO) and "blank" wells (medium only).

  • Incubation: Remove the old medium from the wells and add 100 µL of the respective compound dilutions or control medium. Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Expert Insight: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The benzisoxazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and wide-ranging biological activities ensure that it will remain a focal point for drug discovery efforts for years to come.[1] Future research will likely focus on developing derivatives with even greater selectivity for their targets, thereby improving efficacy and reducing off-target side effects. The conjugation of the benzisoxazole core with other pharmacophores to create hybrid molecules with dual-action mechanisms is also a promising avenue for tackling complex diseases like cancer and neurodegenerative disorders.[9] As our understanding of disease biology deepens, the rational design of novel benzisoxazole derivatives will continue to yield next-generation therapeutics that address unmet medical needs.

References

  • Gundla, R., & V, S. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(48), 30239-30263. Available at: [Link]

  • Kiran, K. R., et al. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 1-25. Available at: [Link]

  • Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available at: [Link]

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Temple, D. L., et al. (1982). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 25(9), 1045-1050. Available at: [Link]

  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. Available at: [Link]

  • Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate. Available at: [Link]

  • Dvornik, S., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(10), 2262-2265. Available at: [Link]

  • Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 856-864. Available at: [Link]

  • Basappa, et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6075-6083. Available at: [Link]

  • Shivaprasad, C. M., et al. (2013). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 4(4), 402-407. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6548. Available at: [Link]

Sources

"mechanism of action of nitro-containing heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Nitro-Containing Heterocyclic Compounds

Introduction

Nitro-containing heterocyclic compounds represent a crucial class of therapeutic agents with a broad spectrum of activity against anaerobic bacteria, protozoa, and even hypoxic cancer cells.[1][2] Prominent members of this group include 5-nitroimidazoles like metronidazole and benznidazole, and 5-nitrofurans such as nitrofurantoin.[1][3] The unifying principle governing their biological activity is not their inherent structure, but their identity as prodrugs.[4] Their potent cytotoxicity is unlocked only upon the reductive activation of the nitro (NO₂) group within the target cell, a process intricately linked to the cellular redox environment. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of these compounds, from their selective activation to the downstream cascade of macromolecular damage, offering insights for researchers and professionals in drug development.

The Core Paradigm: Selective Reductive Bioactivation

The therapeutic efficacy and selective toxicity of nitro-heterocyclic compounds are fundamentally dependent on the enzymatic reduction of their nitro group.[4][5] This process is highly favored in the low-redox-potential environments characteristic of anaerobic organisms or the hypoxic cores of solid tumors.[4][6] In contrast, the presence of molecular oxygen in healthy aerobic cells can intercept the activation process, providing a key basis for the drugs' selectivity.

The Enzymatic Machinery

Activation is not a spontaneous event but is catalyzed by a range of reductase enzymes. The specific enzymes involved can differ between classes of nitro-heterocyclic compounds and target organisms.

  • Nitroreductases (NTRs): These are the primary activators for nitrofurans.[7] Bacterial NTRs, typically flavoproteins, catalyze the reduction of the nitro group to generate reactive intermediates.[8] Trypanosomal type I nitroreductases are critical for activating benznidazole in T. cruzi.[9]

  • Low-Redox-Potential Electron Transfer Proteins: Nitroimidazoles, in particular, are efficiently reduced by proteins with highly negative redox potentials, such as ferredoxin and flavodoxin, which are key components of the electron transport chain in anaerobic microbes.[7]

The Futile Cycle of Redox Activation

The selective toxicity of these compounds is elegantly explained by the concept of "futile cycling" in the presence of oxygen.

  • One-Electron Reduction: In an anaerobic environment, a reductase enzyme donates a single electron to the nitro-heterocyclic compound (R-NO₂), forming a nitro radical anion (R-NO₂⁻•).[5]

  • Generation of Cytotoxic Species: This highly reactive radical anion can undergo further reduction steps, ultimately leading to the formation of cytotoxic species like nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, which are responsible for cellular damage.

  • Oxygen-Mediated Interception: In an aerobic environment, the process is short-circuited. The nitro radical anion (R-NO₂⁻•) rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent prodrug (R-NO₂) and producing a superoxide radical (O₂⁻•). This futile cycle prevents the accumulation of cytotoxic nitro-reduction products while simultaneously inducing oxidative stress through the generation of reactive oxygen species (ROS).

G Prodrug_an Prodrug_an Prodrug_ae Prodrug_ae Radical_an Radical_an Radical_ae Radical_ae

Molecular Mechanisms of Cytotoxicity

Once activated, the generated reactive intermediates wreak havoc within the cell by targeting critical macromolecules. The broad-based nature of this attack is a key reason for the low incidence of acquired resistance to some of these drugs.[8]

DNA as a Primary Target

The most extensively documented mechanism of cytotoxicity is the induction of severe DNA damage.[10] Reactive metabolites generated from the reduction of nitro-heterocyclic compounds directly interact with DNA, leading to a variety of lesions:

  • Strand Breaks: The compounds cause both single- and double-strand breaks in the DNA backbone, which can be lethal if not repaired.[5][11]

  • Inhibition of DNA Synthesis: The presence of DNA adducts and strand breaks physically obstructs the replication machinery, leading to an inhibition of DNA synthesis and cell proliferation.[11]

  • Base Modifications: Oxidative damage to DNA bases, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, can occur, leading to mutations.[12]

This profound genotoxic effect triggers the cell's DNA damage response pathways, and if the damage is too extensive, it culminates in apoptosis or cell death.

Damage to Other Cellular Components

While DNA is a primary target, the reactive intermediates are not exclusively specific to nucleic acids. They can also damage:

  • Ribosomal Proteins: Nitrofurans, in particular, are known to attack ribosomal proteins, thereby inhibiting protein synthesis.[8]

  • Metabolic Enzymes: Key enzymes involved in cellular respiration and pyruvate metabolism are also susceptible to inactivation, disrupting the cell's energy production.[8]

  • Cellular Organelles: In protozoa such as Trichomonas, nitroimidazoles have been shown to disrupt hydrogenosomes, which are organelles involved in energy metabolism.[13]

G ActivatedDrug Activated Nitro-Heterocycle (Reactive Metabolites) DNA DNA ActivatedDrug->DNA Proteins Proteins ActivatedDrug->Proteins Organelles Organelles ActivatedDrug->Organelles StrandBreaks StrandBreaks DNA->StrandBreaks InhibitTranslation InhibitTranslation Proteins->InhibitTranslation MetabolicDisruption MetabolicDisruption Organelles->MetabolicDisruption InhibitReplication InhibitReplication StrandBreaks->InhibitReplication CellDeath CellDeath InhibitReplication->CellDeath InhibitTranslation->CellDeath MetabolicDisruption->CellDeath

Comparative Analysis: Nitroimidazoles vs. Nitrofurans

While sharing the core principle of reductive activation, the two major classes of nitro-heterocyclic drugs exhibit nuances in their activation pathways and primary applications.

FeatureNitroimidazoles (e.g., Metronidazole)Nitrofurans (e.g., Nitrofurantoin)
Primary Activating System Low-redox-potential proteins (Ferredoxin, Flavodoxin)[7]Nitroreductases (NTRs)[7]
Oxygen Sensitivity Highly sensitive; activation is significantly inhibited by O₂Less sensitive; can be active against some microaerophilic and aerobic bacteria[6]
Primary Clinical Use Anaerobic bacterial and protozoal infections (e.g., Giardia, Trichomonas)[1][2]Uncomplicated urinary tract infections (UTIs)[14][15]
Mechanism Breadth Primarily targets DNA through short-lived reduction products[5]Broadly targets DNA, ribosomal proteins, and metabolic enzymes[8][16]

Experimental Methodologies for Mechanistic Elucidation

Validating the mechanism of action of novel nitro-heterocyclic compounds requires a robust set of experimental protocols. The following are foundational assays for any research program in this field.

Experimental Protocol 1: In Vitro Nitroreductase Activity Assay (Spectrophotometric)

This protocol describes a self-validating system to quantify the enzymatic reduction of a nitro-compound by monitoring the consumption of the electron donor, NADH. The causality is direct: a decrease in NADH absorbance is proportional to the rate of nitroreductase-catalyzed reduction of the test compound.

Objective: To determine if a nitro-heterocyclic compound is a substrate for a given nitroreductase enzyme.

Principle: Nitroreductases utilize NADH or NADPH as a cofactor to reduce the nitro group. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at 340 nm (or 370 nm), which can be monitored over time to determine the reaction rate.[17]

Materials:

  • Purified nitroreductase enzyme (e.g., E. coli NfsB)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Test nitro-heterocyclic compound

  • Phosphate-buffered saline (PBS) or Tris buffer (pH 7.4)

  • UV/Vis spectrophotometer with kinetic measurement capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the nitroreductase enzyme in cold buffer.

    • Prepare a fresh stock solution of NADH in buffer (e.g., 10 mM).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, prepare the reaction mixture. A typical 1 mL reaction might contain:

      • 800 µL of buffer

      • 100 µL of NADH solution (final concentration ~0.5-1 mM)[17]

      • 50 µL of test compound solution (final concentration ~0.1 mM)[17]

    • Mix by gentle inversion.

  • Baseline Measurement:

    • Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline. This controls for any non-enzymatic degradation of NADH.

  • Initiation of Reaction:

    • Add 50 µL of the enzyme solution (final concentration ~0.1 µM) to the cuvette.[17]

    • Immediately mix by inversion and start the kinetic measurement.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes).

  • Controls (for a self-validating system):

    • No Enzyme Control: A reaction mixture without the nitroreductase to ensure the test compound doesn't degrade NADH on its own.

    • No Substrate Control: A reaction mixture with the enzyme and NADH but without the test compound to measure the enzyme's intrinsic NADH oxidase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

G start Prepare Reagents (Buffer, NADH, Compound, Enzyme) setup Set up Reaction Mixture in Cuvette (Buffer + NADH + Compound) start->setup baseline Measure Baseline Absorbance at 340 nm setup->baseline initiate Initiate with Enzyme baseline->initiate measure Monitor Absorbance Decrease Over Time initiate->measure analyze Calculate Reaction Rate measure->analyze end Result: Enzyme Activity analyze->end

Experimental Protocol 2: Assessment of Cellular DNA Damage by Alkaline Elution

This protocol provides a method to quantify DNA strand breaks, a primary consequence of nitro-heterocyclic drug action. The causality is that smaller DNA fragments (resulting from drug-induced breaks) will pass through the filter more rapidly under denaturing alkaline conditions.

Objective: To measure the extent of DNA single-strand breaks in cells treated with a nitro-heterocyclic compound.

Principle: The alkaline elution technique separates DNA molecules based on their size.[18] Cells are lysed on a filter, and the DNA is denatured and slowly eluted with an alkaline buffer. The rate of elution is inversely proportional to the size of the DNA strands; thus, a higher rate of elution indicates more strand breaks.[18]

Materials:

  • Cultured cells (e.g., bacterial or mammalian)

  • Test nitro-heterocyclic compound

  • Lysis solution (e.g., containing SDS and proteinase K)

  • Alkaline elution buffer (pH ~12)

  • Polyvinylchloride or polycarbonate filters (2.0 µm pore size)

  • Peristaltic pump

  • Fraction collector

  • DNA-binding fluorescent dye (e.g., Hoechst 33258)

  • Fluorometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to the desired density.

    • Treat the cells with various concentrations of the test compound for a specified duration. Include an untreated control. To study the effect of hypoxia, incubate treated cells in a hypoxic chamber.

  • Cell Loading:

    • After treatment, harvest the cells and resuspend them in a cold buffer.

    • Carefully load a known number of cells onto the filter held in a filter holder.

  • Lysis:

    • Gently pump the lysis solution through the filter to lyse the cells, leaving the nuclear DNA trapped on the filter.

  • Elution:

    • Pump the alkaline elution buffer through the filter at a slow, constant rate (e.g., 0.05 mL/min).

    • Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for several hours using a fraction collector.

  • DNA Quantification:

    • Quantify the amount of DNA in each collected fraction and the amount of DNA remaining on the filter using a sensitive fluorescent dye.

  • Data Analysis:

    • Plot the fraction of DNA eluted versus time for each treatment condition.

    • An increase in the elution rate compared to the untreated control indicates the presence of DNA strand breaks. The results can be quantified by comparing the elution slopes.

Conclusion and Future Perspectives

The mechanism of action of nitro-containing heterocyclic compounds is a compelling example of targeted bioactivation. Their efficacy hinges on the reductive transformation of a chemically inert nitro group into a highly reactive cytotoxic agent within the unique low-oxygen environment of specific pathogens or tumors. The primary downstream effect is catastrophic DNA damage, supplemented by the disruption of other vital cellular processes. Understanding this detailed mechanism is not merely an academic exercise; it is fundamental to overcoming clinical challenges such as drug resistance, which often arises from decreased activity of the necessary activating enzymes.[7] Future research in this field will undoubtedly focus on the rational design of novel nitro-heterocyclic agents with enhanced selectivity, improved activation kinetics by specific reductases, and the ability to circumvent known resistance mechanisms, ensuring their continued relevance in the fight against infectious diseases and cancer.

References

  • Kulshrestha, A., et al. (2013). Resistance to the nitroheterocyclic drugs. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central. Available at: [Link]

  • Robbiano, L., et al. (1991). DNA damage induced by seven N-nitroso compounds in primary cultures of human and rat kidney cells. PubMed. Available at: [Link]

  • Tariq, M. A., & Kizilbash, N. (2023). Nitrofurantoin. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Hof, H., et al. (1987). Mode of action of nitro-heterocyclic compounds on Escherichia coli. PubMed. Available at: [Link]

  • Zielonka, J., et al. (2017). Detection and Characterization of Reactive Oxygen and Nitrogen Species in Biological Systems by Monitoring Species-Specific Products. PubMed Central. Available at: [Link]

  • Tocher, J. H. (1997). Reductive activation of nitroheterocyclic compounds. PubMed. Available at: [Link]

  • Smith, M. P., et al. (2015). Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes. PMC - PubMed Central. Available at: [Link]

  • Meingassner, J. G., & Mieth, H. (1976). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. PubMed. Available at: [Link]

  • Chapman, J. D., et al. (1983). Inhibition of DNA synthesis by nitroheterocycles. II. Mechanisms of cytotoxicity. PubMed. Available at: [Link]

  • Bawa, S., & Kumar, S. (2013). Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. PubMed. Available at: [Link]

  • Sheng, Y., et al. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. MDPI. Available at: [Link]

  • Dikalov, S. I., et al. (2011). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation Research - American Heart Association Journals. Available at: [Link]

  • Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. Available at: [Link]

  • Hof, H., et al. (1986). Effect of different nitroheterocyclic compounds on aerobic, microaerophilic, and anaerobic bacteria. PMC - NIH. Available at: [Link]

  • Yin, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. NIH. Available at: [Link]

  • Thomas, D. D., et al. (2002). Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations. American Physiological Society Journal. Available at: [Link]

  • Dömling, A., & Soroush, S. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge - Lecturio. Available at: [Link]

  • Marchiani, S., et al. (2024). Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. MDPI. Available at: [Link]

  • Impactfactor. (2023). An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?. Patsnap Synapse. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • Kim, T., et al. (2024). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe. PMC. Available at: [Link]

  • Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. ResearchGate. Available at: [Link]

  • eCampusOntario Pressbooks. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • ResearchGate. (2022). Methods to Detect Nitric Oxide and Reactive Nitrogen Species in Biological Sample. ResearchGate. Available at: [Link]

  • Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. PubMed. Available at: [Link]

  • WikiLectures. (2022). Nitroimidazole antibiotics. WikiLectures. Available at: [Link]

  • Ohta, T., et al. (1999). Nonenzymatic reduction of nitro derivative of a heterocyclic amine IQ by NADH and Cu(II) leads to oxidative DNA damage. PubMed. Available at: [Link]

  • McOsker, C. C., & Amos, P. M. (1990). Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy - Oxford Academic. Available at: [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • ResearchGate. (2023). Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate. Available at: [Link]

  • Russo, S. (2024). Exploration and engineering of a nitroreductase for sustainable pharmaceutical synthesis. the University of Groningen research portal. Available at: [Link]

  • Mayo Clinic. (2023). Nitrofurantoin (oral route). Mayo Clinic. Available at: [Link]

  • Williams, L. S., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available at: [Link]

  • Nikam, Y. (2021). Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Longdom Publishing. Available at: [Link]

  • Lukoyanova, O., et al. (2015). Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). DNA. Wikipedia. Available at: [Link]

  • Frontiers. (2022). The potential of oxygen and nitrogen species-regulating drug delivery systems in medicine. Frontiers. Available at: [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Trend in Scientific Research and Development. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Investigating 5-Nitro-3-carboxybenzisoxazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Nitro-aromatic Compounds in Oncology

The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel chemical entities that can overcome the challenges of drug resistance and off-target toxicity. Among the diverse scaffolds explored in medicinal chemistry, nitro-aromatic compounds have garnered significant interest. The electron-withdrawing nature of the nitro group can confer unique biological activities, including antimicrobial and anticancer properties.[1] The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is another privileged structure in drug discovery, known for its presence in a variety of biologically active molecules.[2] The convergence of these two motifs in 5-Nitro-3-carboxybenzisoxazole presents a compelling case for its investigation as a potential anticancer agent.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Nitro-3-carboxybenzisoxazole in cancer cell line studies. It outlines detailed protocols for evaluating its cytotoxic and apoptotic effects, and provides a framework for elucidating its potential mechanism of action. While direct studies on 5-Nitro-3-carboxybenzisoxazole are emerging, the principles and methodologies described herein are grounded in established practices for the preclinical evaluation of novel anticancer compounds.

Postulated Mechanism of Action: Induction of Apoptosis through Cellular Stress Pathways

While the precise mechanism of 5-Nitro-3-carboxybenzisoxazole is yet to be fully elucidated, related nitro-aromatic compounds have been shown to induce cancer cell death through a variety of mechanisms. A plausible hypothesis is that 5-Nitro-3-carboxybenzisoxazole, like other nitro-containing molecules, may undergo metabolic reduction within the cell, leading to the generation of reactive oxygen species (ROS).[3] This increase in oxidative stress can disrupt mitochondrial function and trigger the intrinsic apoptotic pathway.

Furthermore, some nitro-benzoxadiazole derivatives have been demonstrated to act as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells and implicated in drug resistance.[4] Inhibition of GSTs can lead to the accumulation of toxic metabolites and further contribute to cellular stress, ultimately culminating in apoptosis.[4]

A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell.[5] Specifically, the activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[5] Therefore, a central focus of the initial investigation into the anticancer activity of 5-Nitro-3-carboxybenzisoxazole should be its ability to induce caspase-mediated apoptosis.

G cluster_0 Cellular Environment cluster_1 Apoptotic Cascade 5-Nitro-3-carboxybenzisoxazole 5-Nitro-3-carboxybenzisoxazole Metabolic Reduction Metabolic Reduction 5-Nitro-3-carboxybenzisoxazole->Metabolic Reduction GST Inhibition GST Inhibition 5-Nitro-3-carboxybenzisoxazole->GST Inhibition ROS Generation ROS Generation Metabolic Reduction->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction GST Inhibition->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated mechanism of 5-Nitro-3-carboxybenzisoxazole-induced apoptosis.

Experimental Protocols

I. Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

A. Materials:

  • Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 5-Nitro-3-carboxybenzisoxazole (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

B. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7][8]

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 5-Nitro-3-carboxybenzisoxazole in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Incubate for an additional 2-4 hours at room temperature in the dark.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

C. Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

G Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with Compound Treat with Compound Incubate 24h->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for the MTT cell viability assay.

II. Detection of Apoptosis via Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, as a direct measure of apoptosis.[10] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, generating a luminescent signal.[10]

A. Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Nitro-3-carboxybenzisoxazole

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

B. Protocol:

  • Seed cells in a white-walled 96-well plate at the same density as for the MTT assay.

  • Incubate for 24 hours.

  • Treat cells with 5-Nitro-3-carboxybenzisoxazole at concentrations around the IC50 value determined from the MTT assay.

  • Incubate for a relevant time period (e.g., 6, 12, or 24 hours).

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Allow the plate and reagent to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds to 2 minutes.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

C. Data Analysis: The relative luminescence units (RLU) are directly proportional to the amount of caspase-3/7 activity. Data can be presented as fold-change in caspase activity relative to the vehicle-treated control.

III. Western Blot Analysis of Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample.[11] In the context of apoptosis, it can be used to visualize the cleavage of key proteins, such as PARP (poly(ADP-ribose) polymerase) and caspases themselves.[5]

A. Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 5-Nitro-3-carboxybenzisoxazole

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

B. Protocol:

  • Seed cells in 6-well plates and treat with 5-Nitro-3-carboxybenzisoxazole as described for the caspase activity assay.

  • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[12]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.[12]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

C. Data Analysis: The intensity of the bands corresponding to the cleaved forms of PARP and caspase-3 should increase with treatment. β-actin is typically used as a loading control to ensure equal protein loading across lanes.

Data Presentation

Table 1: Hypothetical IC50 Values of 5-Nitro-3-carboxybenzisoxazole in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 2.1
A549Lung Carcinoma25.8 ± 3.5
HCT116Colorectal Carcinoma18.9 ± 2.8
PC-3Prostate Adenocarcinoma32.4 ± 4.1
HeLaCervical Adenocarcinoma21.7 ± 3.0

Table 2: Hypothetical Caspase-3/7 Activity in MCF-7 Cells Treated with 5-Nitro-3-carboxybenzisoxazole for 12 hours

TreatmentConcentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
Vehicle Control-1.0 ± 0.1
5-Nitro-3-carboxybenzisoxazole102.5 ± 0.3
5-Nitro-3-carboxybenzisoxazole204.8 ± 0.5
5-Nitro-3-carboxybenzisoxazole408.2 ± 0.9

Conclusion and Future Directions

The protocols and framework outlined in this application note provide a robust starting point for the investigation of 5-Nitro-3-carboxybenzisoxazole as a potential anticancer agent. The initial assessment of cytotoxicity across a panel of cancer cell lines, followed by the specific evaluation of apoptotic markers, will offer critical insights into its biological activity. Positive results from these initial screens would warrant further investigation into the upstream signaling pathways involved, such as the role of specific Bcl-2 family members and the extent of mitochondrial membrane depolarization. Ultimately, a thorough understanding of the mechanism of action of 5-Nitro-3-carboxybenzisoxazole will be crucial for its potential development as a novel cancer therapeutic.

References

  • Ricci, G., Turella, P., Cerella, C., Filomeni, G., Bullo, A., De Maria, F., ... & Caccuri, A. M. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Cancer research, 65(9), 3751-3761.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Pilyo, S. G., Kozachenko, O. P., Zhirnov, V. V., Kachaeva, M. V., Kobzar, O. L., Vovk, A. I., & Brovarets, V. S. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 18(2), 24-33.
  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
  • Wang, Y., Li, Y., Yang, X., Song, B., & Chen, Z. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+ 2] cycloaddition. RSC advances, 12(43), 28246-28250.
  • Rouf, A., Taneja, S. C., & Lattoo, S. K. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 10(4), 217-220.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.
  • MDPI. (2022). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Hassan, A. S., El-Naggar, A. M., Ali, M. M., & El-Damasy, A. K. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific reports, 12(1), 1-20.
  • Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io.
  • Al-Fatlawi, A. A., Ibrahim, B. F., & Al-Bahrani, H. F. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71(2), 441-450.
  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • Chen, Z. L., Li, Y. L., Wang, Y. J., & Zhu, H. L. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Bioorganic & medicinal chemistry, 22(7), 2263-2270.
  • Hsu, C. H., Stedeford, T., Okochi-Takada, E., Ushijima, T., Noguchi, H., Muro-Cacho, C. M., ... & Banasik, M. (2007). Framework analysis for the carcinogenic mode of action of nitrobenzene. Journal of environmental science and health, Part C, 25(2), 155-184.
  • Le, T. D., & Le, L. (2018). Determination of Caspase Activation by Western Blot. In Caspases (pp. 47-56). Humana Press, New York, NY.
  • Sacher, A. (2022, August 9). Mechanism of action of the novel KRASG12C inhibitor GDC-6036 [Video]. YouTube. [Link]

  • Rivera-Serrano, E. E., Ortiz-Soto, G., Meléndez-González, M., & Sanabria-Ríos, D. J. (2018). Novel Nitrobenzazolo [3, 2-a] quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization. International journal of molecular sciences, 19(11), 3508.
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667.
  • Kumar, S., & Kumar, R. (2018). Caspase Protocols in Mice. In Caspases (pp. 1-13). Humana Press, New York, NY.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-3 Activation Assay. Retrieved from [Link]

  • Al-Ostath, A. I., Ghabo, N. A., El-Faham, A., & de la Torre, B. G. (2023). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 13(1), 1-13.
  • Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual.
  • Zhang, Y., Li, J., & Zhang, W. (2021). 1, 2, 3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in pharmacology, 12, 696587.
  • Martínez, A., & Rodríguez-Sosa, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634.
  • Kaczor, A. A., Płaziński, W., & Wujec, M. (2020).
  • de Oliveira, C. B., de Souza, A. M. T., & de Almeida, M. V. (2006). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & medicinal chemistry, 14(15), 5146-5153.

Sources

Application Notes and Protocols for Assessing the Antiparasitic Activity of 5-Nitro-3-carboxybenzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of drug resistance in parasites necessitates a continuous pipeline of novel therapeutic agents. 5-Nitro-3-carboxybenzisoxazole, a heterocyclic compound featuring a nitro group, presents a promising scaffold for antiparasitic drug discovery. The nitro-group is a key pharmacophore in several existing antiparasitic drugs, where its bio-reduction within the parasite leads to the generation of cytotoxic radicals. This document provides a comprehensive, multi-tiered guide for researchers, scientists, and drug development professionals to rigorously assess the antiparasitic potential of 5-Nitro-3-carboxybenzisoxazole. These protocols are designed to be self-validating and provide a clear rationale for each experimental step, ensuring scientific integrity and reproducibility. We will cover in vitro screening against a panel of clinically relevant parasites, cytotoxicity profiling to determine selectivity, preliminary mechanism of action studies, and a framework for in vivo efficacy evaluation.

Introduction: The Rationale for Targeting Parasites with 5-Nitro-3-carboxybenzisoxazole

Parasitic diseases, including leishmaniasis, malaria, and giardiasis, afflict millions globally, primarily in low- and middle-income countries. The current chemotherapeutic arsenal is limited and threatened by the emergence of widespread drug resistance. Nitroheterocyclic compounds, such as the 5-nitroimidazole metronidazole, have been mainstays in treating anaerobic protozoal infections for decades.[1][2] Their mechanism of action typically involves the enzymatic reduction of the nitro group by parasite-specific enzymes, such as nitroreductases, under the low-oxygen conditions characteristic of many parasitic life stages.[3] This bioactivation produces highly reactive nitrogen species, including nitroso and hydroxylamine derivatives, which can induce lethal damage to parasitic DNA, proteins, and lipids through oxidative stress.[3][4][5]

The 5-Nitro-3-carboxybenzisoxazole scaffold is an intriguing candidate for antiparasitic activity due to the presence of the essential 5-nitro group. Its benzisoxazole core offers a distinct chemical space compared to traditional nitroimidazoles, potentially circumventing existing resistance mechanisms. The carboxylic acid moiety at the 3-position may influence the compound's solubility, cell permeability, and interaction with biological targets.

This guide outlines a systematic approach to evaluate the antiparasitic profile of 5-Nitro-3-carboxybenzisoxazole, beginning with broad-spectrum in vitro screening and progressing to more focused mechanistic and in vivo studies.

Overall Experimental Workflow

A tiered approach is recommended to efficiently evaluate the potential of 5-Nitro-3-carboxybenzisoxazole. This workflow ensures that only compounds with promising activity and selectivity advance to more complex and resource-intensive studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy in_vitro_screening Primary Screening (e.g., Leishmania, Plasmodium, Giardia) cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., HEK293, HepG2) in_vitro_screening->cytotoxicity Active compounds selectivity Selectivity Index (SI) Calculation SI = CC50 / IC50 cytotoxicity->selectivity ros_assay Reactive Oxygen Species (ROS) Assay selectivity->ros_assay High SI mito_assay Mitochondrial Function Assay selectivity->mito_assay in_vivo_model Murine Model of Infection (e.g., L. donovani or P. berghei) ros_assay->in_vivo_model Confirmed MoA mito_assay->in_vivo_model efficacy_testing Evaluation of Parasite Burden in_vivo_model->efficacy_testing

Caption: Tiered workflow for evaluating 5-Nitro-3-carboxybenzisoxazole.

Phase 1: In Vitro Efficacy and Selectivity Profiling

The initial phase focuses on determining the compound's potency against a panel of representative parasites and its toxicity towards mammalian cells to establish a selectivity index.

General Preparations
  • Compound Solubilization: Prepare a 10 mM stock solution of 5-Nitro-3-carboxybenzisoxazole in dimethyl sulfoxide (DMSO). Ensure complete dissolution. Store at -20°C. Subsequent dilutions should be made in the appropriate culture medium to ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to both parasites and mammalian cells.

  • Controls: Include a known antiparasitic drug as a positive control (e.g., Amphotericin B for Leishmania, Chloroquine for Plasmodium, Metronidazole for Giardia) and a vehicle control (medium with the same final concentration of DMSO as the test wells).

Protocol: In Vitro Anti-Leishmanial Activity (Axenic Amastigotes)

Leishmania species are a relevant target due to their susceptibility to drugs that induce oxidative stress. The axenic amastigote stage is the clinically relevant form.

Materials:

  • Leishmania donovani axenic amastigotes

  • M199 medium supplemented with 20% fetal bovine serum (FBS), pH 5.5

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Seed 1 x 10^5 axenic amastigotes in 100 µL of culture medium per well in a 96-well plate.

  • Prepare serial dilutions of 5-Nitro-3-carboxybenzisoxazole in culture medium and add 100 µL to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[6]

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vitro Anti-Malarial Activity (Plasmodium falciparum)

Plasmodium falciparum, the causative agent of the most severe form of malaria, is another key target. The SYBR Green I-based assay is a widely used, robust method for assessing parasite proliferation.

Materials:

  • Chloroquine-sensitive strain of P. falciparum (e.g., 3D7)

  • Human O+ erythrocytes

  • Complete RPMI-1640 medium with L-glutamine, 25 mM HEPES, 0.5% Albumax II, and 50 µg/mL hypoxanthine.[7][8]

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • 96-well flat-bottom plates

  • Humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C

Procedure:

  • Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.[9]

  • Dispense 180 µL of the parasite culture into each well of a 96-well plate.

  • Add 20 µL of the serially diluted 5-Nitro-3-carboxybenzisoxazole to the wells.

  • Incubate for 72 hours in a gassed incubator at 37°C.

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence with a microplate reader (excitation 485 nm, emission 530 nm).

Data Analysis: Determine the IC50 value as described for the anti-leishmanial assay.

Protocol: Mammalian Cell Cytotoxicity Assay

Assessing cytotoxicity against a mammalian cell line is crucial to determine if the compound's antiparasitic activity is selective.

Materials:

  • Human Embryonic Kidney (HEK293) or Human Liver Cancer (HepG2) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Resazurin sodium salt solution

  • 96-well flat-bottom plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Seed 1 x 10^4 mammalian cells in 100 µL of DMEM per well in a 96-well plate.

  • Allow cells to adhere overnight.

  • Add 100 µL of serially diluted 5-Nitro-3-carboxybenzisoxazole to the wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Add 20 µL of resazurin solution and incubate for 4-6 hours.

  • Measure fluorescence as previously described.

Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50).[6] A higher SI value indicates greater selectivity for the parasite over mammalian cells.

ParameterLeishmania donovani (IC50)Plasmodium falciparum (IC50)HEK293 (CC50)Selectivity Index (SI) for L. donovaniSelectivity Index (SI) for P. falciparum
5-Nitro-3-carboxybenzisoxazole [Hypothetical Value, e.g., 2.5 µM][Hypothetical Value, e.g., 1.8 µM][Hypothetical Value, e.g., >50 µM]>20>27.8
Positive Control [Value for Amphotericin B][Value for Chloroquine][Value for control drug][Calculated SI][Calculated SI]
Vehicle Control (DMSO) No significant inhibitionNo significant inhibitionNo significant toxicityN/AN/A

Phase 2: Elucidating the Mechanism of Action

Given the nitro-aromatic structure of the compound, it is plausible that its antiparasitic activity is mediated through the generation of reactive oxygen species (ROS) and/or disruption of mitochondrial function.

Protocol: Measurement of Intracellular ROS Production

This protocol uses a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • Parasites (Leishmania or Plasmodium)

  • CellROX™ Green Reagent or similar ROS-sensitive probe

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Wash parasites and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.

  • Add 5-Nitro-3-carboxybenzisoxazole at its IC50 and 2x IC50 concentrations. Include a positive control (e.g., H2O2) and a negative (untreated) control.

  • Incubate for a short period (e.g., 1-2 hours) at the parasite's optimal temperature.

  • Add the ROS-sensitive probe (e.g., CellROX™ Green to a final concentration of 5 µM) and incubate for 30 minutes in the dark.

  • Wash the parasites to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.[10]

Data Interpretation: A significant increase in fluorescence in the compound-treated parasites compared to the untreated control indicates the induction of ROS.[11][12]

Protocol: Assessment of Mitochondrial Membrane Potential

Disruption of mitochondrial function often leads to a loss of mitochondrial membrane potential (ΔΨm). This can be measured using cationic dyes that accumulate in active mitochondria.

Materials:

  • Parasites (Leishmania or Plasmodium)

  • MitoTracker™ Red CMXRos or JC-1 dye[13]

  • PBS

  • 96-well black, clear-bottom plates

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Treat parasites with 5-Nitro-3-carboxybenzisoxazole at IC50 and 2x IC50 concentrations for a relevant period (e.g., 4-6 hours). Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control.

  • Add MitoTracker™ Red CMXRos to a final concentration of 100 nM and incubate for 30 minutes at the parasite's optimal temperature.

  • Wash the parasites with PBS.

  • Analyze the fluorescence by flow cytometry or a plate reader.

Data Interpretation: A decrease in fluorescence in treated parasites compared to the untreated control suggests a loss of mitochondrial membrane potential, indicating mitochondrial dysfunction.

G compound 5-Nitro-3-carboxybenzisoxazole activation Parasite-specific Nitroreductase compound->activation reactive_species Reactive Nitrogen/Oxygen Species activation->reactive_species damage Damage to DNA, Proteins, Lipids reactive_species->damage mitochondria Mitochondrial Dysfunction reactive_species->mitochondria death Parasite Death damage->death mitochondria->death

Caption: Hypothesized mechanism of action for 5-Nitro-3-carboxybenzisoxazole.

Phase 3: In Vivo Efficacy Assessment

Compounds with a high selectivity index and a plausible mechanism of action should be advanced to in vivo testing. Murine models are commonly used for the initial assessment of a compound's efficacy in a whole organism.[14]

General Protocol: Murine Model of Visceral Leishmaniasis

Animal Model:

  • BALB/c mice (female, 6-8 weeks old)

Infection:

  • Infect mice via the lateral tail vein with 2 x 10^7 L. donovani amastigotes.

  • Allow the infection to establish for 10-14 days.

Treatment:

  • Randomize mice into treatment groups (e.g., vehicle control, 5-Nitro-3-carboxybenzisoxazole at various doses, positive control like miltefosine).

  • Administer the compound daily for 5-10 consecutive days via an appropriate route (e.g., oral gavage or intraperitoneal injection), depending on the compound's properties.[15]

Efficacy Evaluation:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the liver and spleen and weigh them.

  • Prepare tissue homogenates and determine the parasite burden by counting Giemsa-stained smears to calculate Leishman-Donovan Units (LDU).

    • LDU = (number of amastigotes / number of host cell nuclei) x tissue weight (in mg).

Data Analysis: Calculate the percentage of parasite inhibition for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This document provides a foundational framework for the systematic evaluation of 5-Nitro-3-carboxybenzisoxazole as a potential antiparasitic agent. The outlined protocols are designed to be robust and adaptable, allowing for a thorough assessment of the compound's in vitro potency, selectivity, mechanism of action, and in vivo efficacy. Positive results from this testing cascade would warrant further investigation, including pharmacokinetic and toxicological studies, and testing against a broader range of drug-resistant parasite strains. The ultimate goal is to identify and develop novel, effective, and safe treatments to combat the global burden of parasitic diseases.

References

  • High-content approaches to anthelmintic drug screening. Parasitology, [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, [Link]

  • Targeting Infected Host Cell Heme Metabolism to Kill Malaria Parasites. MDPI, [Link]

  • In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses. PubMed Central, [Link]

  • In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. NIH, [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. NIH, [Link]

  • Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer. PubMed Central, [Link]

  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. PubMed Central, [Link]

  • Oxidative Stress in Parasitic Diseases—Reactive Oxygen Species as Mediators of Interactions between the Host and the Parasites. PubMed Central, [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism, [Link]

  • Antiparasitics discovery: from genotype to phenotype to compounds. PubMed, [Link]

  • Novel Approach to In Vitro Drug Susceptibility Assessment of Clinical Strains of Leishmania spp. ASM Journals, [Link]

  • In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ASM Journals, [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI, [Link]

  • Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System. MDPI, [Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. PubMed Central, [Link]

  • Mechanism of action of nitroimidazoles. ResearchGate, [Link]

  • Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. PubMed, [Link]

  • Mitochondrial fission in asexual blood-stage parasites. ResearchGate, [Link]

  • Anti-parasitic effect of vitamin C alone and in combination with benznidazole against Trypanosoma cruzi. PLOS Neglected Tropical Diseases, [Link]

  • A Protocol for Antimalarial Efficacy Models for Compound Screening.Source not found
  • Culture of Plasmodium falciparum blood stages v1.0. WWARN, [Link]

  • Omics Approaches in Drug Development against Leishmaniasis: Current Scenario and Future Prospects. MDPI, [Link]

  • Impact of reactive oxygen species (ROS) on the control of parasite loads and inflammation in Leishmania amazonensis infection. PubMed, [Link]

  • A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLOS Neglected Tropical Diseases, [Link]

  • Measuring the Generation of Reactive Oxygen Species Upon Thio Treatment. ResearchGate, [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents.Source not found
  • In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera. PubMed, [Link]

  • Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition. PubMed, [Link]

  • Molecular Identification and Drug Susceptibility of Leishmania spp. Clinical Isolates Collected from Two Regions of Oaxaca, Mexico. PubMed Central, [Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease. ResearchGate, [Link]

  • Nitrotriazole-Based Compounds as Antichagasic Agents in a Long-Treatment In Vivo Assay. Antimicrobial Agents and Chemotherapy, [Link]

  • Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. PubMed Central, [Link]

  • Infectivity and Drug Susceptibility Profiling of Different Leishmania-Host Cell Combinations. MDPI, [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent, [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PubMed, [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5-Nitro-3-carboxybenzisoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Targeting Cellular Viability with 5-Nitro-3-carboxybenzisoxazole Analogs

The 5-nitro-3-carboxybenzisoxazole scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of the nitro group is significant, as many nitro-aromatic compounds are known to induce cellular responses through mechanisms such as the generation of reactive oxygen species (ROS), which can subsequently trigger programmed cell death, or apoptosis.[1][2] This intrinsic potential makes analogs of 5-nitro-3-carboxybenzisoxazole attractive candidates for screening campaigns aimed at discovering new anti-cancer or anti-parasitic drugs.

This guide provides a comprehensive framework for developing and executing a high-throughput screening (HTS) campaign to identify and characterize bioactive 5-Nitro-3-carboxybenzisoxazole analogs. We will detail a tiered screening approach, beginning with robust primary assays for assessing general cytotoxicity, followed by more specific secondary assays to elucidate the mechanism of action, focusing on the induction of apoptosis.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation

A successful HTS campaign requires a logical and efficient workflow to manage large compound libraries and progressively narrow down to the most promising candidates. Our proposed cascade is designed to maximize efficiency and data quality.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & MOA) cluster_2 Tertiary Screening (Selectivity & Specificity) Primary_Assay Cell Viability/Cytotoxicity Assay (e.g., ATP-based Luminescence) Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Identified 'Hits' Caspase_Assay Caspase-3/7 Activity Assay (Apoptosis Confirmation) Counter_Screen Counter-Screening (e.g., Non-target cell line) Caspase_Assay->Counter_Screen Mechanism Confirmation Dose_Response->Caspase_Assay Confirmed Activity ROS_Assay ROS Production Assay Counter_Screen->ROS_Assay Hits Confirmed Hits ROS_Assay->Hits Library Compound Library (5-Nitro-3-carboxybenzisoxazole Analogs) Library->Primary_Assay Initial Screen Leads Lead Candidates Hits->Leads Further Optimization

Caption: A tiered high-throughput screening cascade for the identification and validation of 5-Nitro-3-carboxybenzisoxazole analogs.

Part 1: Primary High-Throughput Screening - Assessing Cytotoxicity

The initial goal is to rapidly and cost-effectively screen a large library of analogs to identify compounds that reduce cell viability. An ATP-based luminescent assay is an excellent choice for this purpose due to its high sensitivity, broad linear range, and compatibility with HTS automation.[3][4] The principle is straightforward: the amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.

Protocol 1: ATP-Based Luminescent Cell Viability Assay

This protocol is designed for a 384-well plate format, which is standard for HTS.[5]

A. Materials and Reagents:

  • Cell Line: A relevant cancer cell line (e.g., HeLa, A549) or a parasite line, depending on the therapeutic target.

  • Culture Medium: Appropriate for the chosen cell line.

  • Test Compounds: 5-Nitro-3-carboxybenzisoxazole analogs dissolved in 100% DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Negative Control: 100% DMSO.

  • ATP-based Luminescence Assay Kit: (e.g., CellTiter-Glo®).

  • Plates: White, opaque 384-well microplates suitable for luminescence measurements.

  • Instrumentation: A luminometer-capable microplate reader.

B. Experimental Workflow:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize (if adherent), count, and resuspend cells in fresh culture medium to a predetermined optimal seeding density (e.g., 2,500 cells/well in 40 µL).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Addition:

    • Prepare a master plate of test compounds, positive control, and negative control in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compounds from the master plate to the cell plate. This results in the desired final concentration (e.g., 10 µM) with a final DMSO concentration of ≤0.5%.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of cytotoxicity.

  • Luminescence Reading:

    • Equilibrate the plates and the luminescent assay reagent to room temperature.

    • Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 40 µL).

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and stabilize the luminescent signal.

    • Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

C. Data Analysis and Hit Criteria:

The data should be normalized to the controls on each plate. The percent inhibition of cell viability can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

A "hit" is typically defined as a compound that causes a statistically significant reduction in cell viability, for example, greater than 3 standard deviations from the mean of the negative controls, or a predefined inhibition threshold (e.g., >50%).

ParameterRecommended Starting PointJustification
Cell Seeding Density 2,500 cells/well (384-well)Ensures a robust signal and that cells are in a logarithmic growth phase.
Compound Concentration 10 µMA standard concentration for primary HTS to identify potent compounds.
Incubation Time 48-72 hoursAllows sufficient time for the compounds to exert their cytotoxic effects.
Final DMSO Concentration ≤0.5%Minimizes solvent-induced toxicity.

Part 2: Secondary Screening - Confirming Apoptosis

Compounds identified as hits in the primary screen need to be further investigated to confirm their activity and begin to elucidate their mechanism of action. Since many nitro compounds induce apoptosis, a direct measurement of caspase activity is a logical next step.[2] Caspases are a family of proteases that are key mediators of apoptosis.[6][7] Specifically, caspases-3 and -7 are effector caspases that are activated in the final stages of apoptosis.

Proposed Apoptotic Pathway

The following diagram illustrates the hypothesized mechanism of action for the lead compounds, culminating in the activation of effector caspases.

Apoptosis_Pathway Compound 5-Nitro-3-carboxybenzisoxazole Analog Cell Target Cell Compound->Cell ROS Increased ROS Cell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Causes Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 (Effector) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by 5-Nitro-3-carboxybenzisoxazole analogs.

Protocol 2: Homogeneous Caspase-3/7 Activity Assay

This protocol utilizes a fluorogenic substrate that is cleaved by active caspases-3 and -7, releasing a fluorescent molecule. This assay is amenable to HTS and provides a direct measure of apoptotic activity.[8][9]

A. Materials and Reagents:

  • Cell Line and Culture Medium: Same as in the primary screen.

  • Test Compounds: Confirmed hits from the primary screen.

  • Positive Control: A known apoptosis inducer (e.g., Staurosporine).

  • Negative Control: 100% DMSO.

  • Caspase-3/7 Assay Kit: (e.g., Caspase-Glo® 3/7 or a fluorescent substrate like Z-DEVD-R110).

  • Plates: Black, clear-bottom 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: A fluorescence-capable microplate reader.

B. Experimental Workflow:

  • Dose-Response Plate Preparation:

    • Prepare serial dilutions of the hit compounds in DMSO to create a dose-response curve (e.g., 8-point, 3-fold dilutions starting from 50 µM).

    • This will allow for the determination of the half-maximal inhibitory concentration (IC50).

  • Cell Seeding and Compound Addition:

    • Follow the same cell seeding procedure as in Protocol 1.

    • Add the serially diluted compounds to the cell plates.

    • Incubate for a shorter period than the cytotoxicity assay (e.g., 24 hours), as caspase activation is an earlier event in apoptosis.

  • Fluorescence Reading:

    • Equilibrate the plates and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for R110).

C. Data Analysis and Interpretation:

  • Plot the fluorescence intensity against the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

  • A potent compound will show a clear dose-dependent increase in caspase-3/7 activity. This confirms that the cytotoxicity observed in the primary screen is likely due to the induction of apoptosis.

Conclusion and Forward Look

This detailed guide provides a robust framework for the high-throughput screening of 5-Nitro-3-carboxybenzisoxazole analogs. By employing a tiered approach, researchers can efficiently identify compounds that induce cytotoxicity and subsequently confirm their pro-apoptotic mechanism of action. The protocols provided are designed to be adaptable and should be optimized for the specific cell lines and instrumentation used in your laboratory. Successful execution of this screening cascade will yield well-characterized hit compounds that can serve as the foundation for further lead optimization and drug development efforts.

References

  • PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Sigma-Aldrich. Apoptosis Assays.
  • PubMed Central. (n.d.). 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway.
  • National Institutes of Health. (n.d.). Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening.
  • PubMed Central. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
  • National Institutes of Health. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions.
  • Assay Genie. High-Throughput Screening Assays.
  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • National Institutes of Health. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • Visikol. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • ResearchGate. (2025). Measuring Apoptosis: Caspase Inhibitors and Activity Assays.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • Thermo Fisher Scientific. Apoptosis Assays.
  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • PubMed. (n.d.). Biophotonic Cytotoxicity Assay for High-Throughput Screening of Cytolytic Killing.
  • Thermo Fisher Scientific. Microplate Assays for Caspase Activity.
  • Sigma-Aldrich. High-Throughput Screening.
  • PubMed Central. (n.d.). Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds.
  • MDPI. (n.d.). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
  • Stanford Medicine. (2005). High-throughput assays for promiscuous inhibitors.
  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • PubMed. (n.d.). Bioluminescent assays for high-throughput screening.
  • Elabscience. Caspase Assay Kits.
  • National Institutes of Health. (n.d.). Mechanism of action of 5-aminosalicylic acid.
  • Frontiers. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs.
  • PubMed. (2009). Identification of inhibitors of N5-carboxyaminoimidazole ribonucleotide synthetase by high-throughput screening.
  • Selleck Chemicals. Caspase Inhibitors.
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay.
  • Absin. (2025). A comprehensive guide to apoptosis detection.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 3-Carboxybenzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of nitrated 3-carboxybenzisoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but important scaffold. Nitrated benzisoxazoles are key intermediates in the development of various pharmacologically active agents.[1][2]

The nitration of 3-carboxybenzisoxazole is a non-trivial electrophilic aromatic substitution. The inherent electron-deficient nature of the benzisoxazole ring, compounded by the strongly deactivating effect of the 3-carboxyl group, renders the aromatic system significantly less reactive than simple benzene.[3][4] This guide provides field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to help you navigate the complexities of this reaction.

Core Principles: Mechanism and Regioselectivity

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][6]

  • Electrophilic Attack: The π-system of the benzisoxazole ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[5]

  • Deprotonation: A weak base (typically HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

The primary challenge lies in the deactivated nature of the substrate. The fused isoxazole ring and the carboxyl group withdraw electron density from the benzene moiety, slowing the rate of electrophilic attack.[7][8] Consequently, forcing conditions are often required, which can lead to challenges with control, selectivity, and side reactions.

Regioselectivity: For electrophilic substitution on the 1,2-benzisoxazole ring system, substitution is directed to the 5- and 7-positions. In the closely related substrate, 1,2-benzisoxazole-3-acetic acid, nitration has been shown to occur preferentially at the 5-position .[9] This is the expected major isomer for the nitration of 3-carboxybenzisoxazole. The 7-nitro isomer is a potential minor product.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H3O H₃O⁺ Substrate 3-Carboxybenzisoxazole Nitronium->Substrate SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ (from Step 1) Product 5-Nitro-3-carboxybenzisoxazole SigmaComplex->Product - H⁺ (to HSO₄⁻) G cluster_yield Troubleshooting: Low Yield cluster_selectivity Troubleshooting: Poor Selectivity cluster_decomp Troubleshooting: Decomposition Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield PoorSelectivity Poor Regioselectivity (Mixture of Isomers) Start->PoorSelectivity Decomposition Decomposition / Side Products Start->Decomposition Y_Cause1 Cause: Insufficiently potent nitrating agent LowYield->Y_Cause1 Y_Cause2 Cause: Temperature too low LowYield->Y_Cause2 Y_Cause3 Cause: Reaction time too short LowYield->Y_Cause3 S_Cause1 Cause: Reaction temperature too high PoorSelectivity->S_Cause1 D_Cause1 Cause: Excessive heat (Decarboxylation/Ring Opening) Decomposition->D_Cause1 Y_Sol1 Solution: Use fuming acids or increase H₂SO₄ ratio Y_Cause1->Y_Sol1 Y_Sol2 Solution: Cautiously increase temperature (e.g., to 40-60 °C) Y_Cause2->Y_Sol2 Y_Sol3 Solution: Extend time, monitor by TLC/HPLC Y_Cause3->Y_Sol3 S_Sol1 Solution: Use lowest effective temperature S_Cause1->S_Sol1 D_Sol1 Solution: Strict temperature control, slow addition to cold acid D_Cause1->D_Sol1

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-Nitro-3-carboxybenzisoxazole in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-Nitro-3-carboxybenzisoxazole in their experimental assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning to empower you to make informed decisions and effectively troubleshoot these issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of 5-Nitro-3-carboxybenzisoxazole that contribute to its poor solubility?
  • Nitroaromatic Group: The presence of the nitro group (-NO2) significantly increases the molecule's polarity and introduces a strong electron-withdrawing effect. This can lead to strong crystal lattice energy, making it difficult for solvents to break apart the solid state.

  • Carboxylic Acid Group: The carboxyl group (-COOH) is a weak acid. Its ionization state is pH-dependent. In its protonated (neutral) form at acidic pH, the molecule is less polar and thus less soluble in aqueous solutions. In its deprotonated (anionic) form at neutral to basic pH, its solubility in aqueous media is expected to increase. The pKa of the carboxylic acid is a critical parameter for understanding its solubility profile. For a similar molecule, 3-Nitrobenzoic acid, the pKa is around 3.46.[1]

  • Benzisoxazole Core: The fused ring system is largely hydrophobic, which counteracts the solubilizing effect of the polar functional groups.

The interplay of these features results in a compound that is likely to be poorly soluble in both neutral aqueous solutions and non-polar organic solvents.

Q2: I'm seeing precipitation of my compound when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A2: This is a very common issue for compounds with low aqueous solubility.[2] You are observing what is often termed "kinetic" versus "thermodynamic" solubility. Your compound is likely highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[3] However, when this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes. The DMSO concentration drops, and the compound is now exposed to a high percentage of water. If the compound's solubility in the final aqueous buffer is low, it will precipitate out of the solution. Many active compounds may be excluded from biological assays due to their low aqueous solubility.[2]

Q3: What is the first step I should take to systematically troubleshoot the solubility of 5-Nitro-3-carboxybenzisoxazole?

A3: The first and most crucial step is to determine the compound's approximate aqueous solubility under your specific assay conditions (pH, buffer components, and temperature). This will tell you if your target concentration is achievable. A simple workflow for this is outlined below.

Troubleshooting Guides & Protocols

Issue 1: Compound crashes out of solution upon dilution from DMSO stock.

The final concentration of your compound in the assay buffer exceeds its intrinsic aqueous solubility in that specific medium. The percentage of DMSO in the final solution may be too low to act as an effective co-solvent.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Optimization Strategies A Precipitation upon dilution of DMSO stock B Determine Kinetic Solubility in Assay Buffer A->B C Is Target Concentration > Kinetic Solubility? B->C D Optimize Assay Conditions C->D Yes E Proceed with Assay C->E No F Increase Final DMSO % (caution: check enzyme/cell tolerance) D->F G Modify Buffer pH (if compatible with assay) D->G H Test Alternative Co-solvents D->H I Reduce Target Compound Concentration D->I

Caption: Troubleshooting workflow for compound precipitation.

  • Prepare a serial dilution of your compound in DMSO. Start from a high concentration (e.g., 10 mM) and perform 2-fold serial dilutions in a 96-well plate.

  • Transfer a small, consistent volume (e.g., 1-2 µL) of each DMSO concentration into the wells of a new 96-well plate containing your aqueous assay buffer.

  • Mix and incubate for a short period (e.g., 15-30 minutes) at your assay temperature.

  • Visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility. For a more quantitative measure, you can use nephelometry (light scattering) to detect particles.[4]

Issue 2: Inconsistent assay results and poor reproducibility.

This can be a direct consequence of poor solubility. Even if you don't see visible precipitation, micro-precipitates or aggregation of the compound can lead to inconsistent effective concentrations in your assay.

For a compound with a carboxylic acid, like 5-Nitro-3-carboxybenzisoxazole, pH is a powerful tool to modify solubility.[5][6] The Henderson-Hasselbalch equation governs the ratio of the deprotonated (more soluble) to the protonated (less soluble) form.

cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Protonated) Less Soluble B R-COO⁻ + H⁺ (Deprotonated) More Soluble A->B Increase pH B->A Decrease pH

Caption: Effect of pH on carboxylic acid solubility.

  • Prepare a set of buffers with a range of pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments). Ensure your buffer system has adequate buffering capacity at each pH.

  • Determine the kinetic solubility of 5-Nitro-3-carboxybenzisoxazole in each of these buffers using the method described in Protocol 1.

  • Plot solubility as a function of pH. You should observe an increase in solubility as the pH increases, particularly as it crosses the pKa of the carboxylic acid.

  • Select an assay pH that provides sufficient solubility while maintaining the biological activity of your target (e.g., enzyme, cell line). If your compound has ionizable groups, changing the pH of the buffer to increase the fraction of molecules in the charged state will often increase solubility.[7]

Data Summary Table: Expected pH-Solubility Trend

pH of Assay BufferExpected Ionization State of Carboxyl GroupExpected Relative Aqueous Solubility
< pKaPredominantly Protonated (R-COOH)Low
≈ pKa50% Protonated, 50% DeprotonatedModerate
> pKaPredominantly Deprotonated (R-COO⁻)High
Issue 3: Modifying the assay pH or DMSO concentration is not feasible.

Your assay system (e.g., a specific enzyme or cell line) is sensitive and cannot tolerate changes in pH or high concentrations of organic solvents.

If you are constrained by your assay conditions, consider these advanced formulation approaches:

  • Use of Co-solvents other than DMSO: While DMSO is common, other solvents might be more effective or better tolerated by your assay system.[2]

    • N-methylpyrrolidone (NMP)

    • Polyethylene glycol (e.g., PEG300, PEG400)

    • Glycerol [2]

    • Always perform solvent tolerance curves with your assay system before adopting a new co-solvent.

  • Employing Excipients/Solubilizers:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[8]

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. However, be cautious as surfactants can denature proteins.

  • Preparation of a Salt Form: If you have access to the compound in its free acid form, you can prepare a salt (e.g., a sodium or potassium salt) by reacting it with a stoichiometric amount of a suitable base. Salts of acidic or basic compounds are generally more water-soluble than the neutral form.[7]

Disclaimer: The information provided here is based on general chemical principles and data from related molecules. It is essential to perform your own experiments to determine the optimal conditions for 5-Nitro-3-carboxybenzisoxazole in your specific assay.

References

  • Bhusnure, O., Kazi, P., Gholve, S., Ansari, M., & Kazi, S. (2014). Solid Dispersion: An ever green method for solubility enhancement of poorly water soluble drugs. Int. J. Res. Pharm. Chem., 4, 906–918.
  • PubChem. (n.d.). 5-Nitrobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Yuda, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14339-14351.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • El-Gendy, M. A., & El-Bardicy, M. G. (2009). Stability of ricobendazole in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1017-1023.
  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2015, April 7). How can I increase the solubility to perform an enzyme assay? Retrieved from [Link]

  • Smith, R. L., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1233–1237.
  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 645-649.
  • Zhang, Y., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475.
  • Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143.
  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Canadian Journal of Chemical Engineering, 95(6), 1102-1107.
  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, J., & Patel, A. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 6(8), 1-10.
  • Popiołek, Ł., et al. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. International Journal of Molecular Sciences, 24(22), 16229.
  • Cheméo. (n.d.). Chemical Properties of 5-Nitrobenzisoxazole (CAS 39835-28-4). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Liu, Y., et al. (2014). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry Letters, 24(21), 4938-4942.
  • Cvjetan, S., et al. (2024).
  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 235-245.
  • Butreddy, A., & Bandari, S. (2021).
  • PubChem. (n.d.). 5-Nitrosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, March 10). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay? Retrieved from [Link]

  • Streng, W. H. (1984). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 22(2-3), 209-221.
  • Arpicco, S., et al. (2026). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. ACS Omega.
  • Chemox ChemoPharma Industries. (n.d.). 5-Nitro Benzimidazole. Retrieved from [Link]

  • Selvita. (2025, April 7). MedChem Essentials: Solubility part 2 [Video]. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Nitro-1,2-benzisoxazole. Retrieved from [Link]

Sources

"managing side reactions in the synthesis of nitroaromatic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during electrophilic aromatic nitration. Here, we address common side reactions and provide practical, field-proven troubleshooting strategies and answers to frequently asked questions, grounding our advice in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Q1: My reaction is producing a significant amount of di- and tri-nitrated products, but my goal is a mono-nitro compound. How can I prevent this over-nitration?

A1: Over-nitration is a common issue, especially with aromatic systems that are not strongly deactivated. The initial nitro group you add is deactivating, which slows down the second nitration, but this can be overcome by harsh reaction conditions.[1] To favor mono-nitration, you must carefully control the reaction's kinetics and stoichiometry.

Causality & Mechanism: The electrophile in most nitrations, the nitronium ion (NO₂⁺), is highly reactive.[2][3][4][5] Even though the first nitro group deactivates the ring towards further electrophilic attack, excessive reaction time, high temperatures, or a large excess of the nitrating agent can provide sufficient energy to force a second or even third nitration.

Recommended Solutions:

  • Strict Temperature Control: Nitration is highly exothermic.[4] Maintaining a low temperature (typically 0-10 °C) using an ice bath is critical. This reduces the reaction rate and provides a larger kinetic window to stop the reaction after the first nitration.

  • Stoichiometric Control: Use only a slight molar excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[6] This ensures that once the starting material is consumed, there is insufficient electrophile remaining to promote significant levels of over-nitration.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of your starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Choice of Nitrating Agent: If the above methods are insufficient, consider a milder nitrating agent. For example, using acetyl nitrate (generated from nitric acid and acetic anhydride) can provide a more controlled reaction.[1]

Q2: I am trying to nitrate a substituted benzene and obtaining a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A2: Achieving high regioselectivity is dependent on understanding the electronic and steric effects of the substituents on the aromatic ring.

Causality & Mechanism: Electron-donating groups (e.g., -CH₃, -OCH₃, -NHCOCH₃) are ortho-, para-directing because they stabilize the cationic intermediate (the arenium ion) formed during electrophilic attack at these positions through resonance or inductive effects.[1] The para position is often favored over the ortho position due to reduced steric hindrance, especially if the directing group or the incoming electrophile is bulky.

Recommended Solutions:

  • Steric Hindrance: You can sometimes leverage sterics by using a bulkier nitrating agent, although this is less common. The primary method is to use a blocking group.

  • Use of a Reversible Blocking Group: A classic and highly effective strategy is to introduce a bulky blocking group at the ortho position, direct the nitration to the now-favored para position, and then remove the blocking group. Sulfonation is ideal for this.[3] The sulfonic acid group (-SO₃H) is bulky, strongly deactivating, and can be easily removed by treatment with dilute acid and heat.[2][3]

Experimental Workflow: Para-Nitration using a Sulfonic Acid Blocking Group

G Start Substituted Benzene (e.g., Toluene) Step1 Sulfonation (Fuming H₂SO₄) Start->Step1 Intermediate1 Ortho/Para Sulfonated Mixture Step1->Intermediate1 Step2 Isolate Para Isomer (via crystallization) Intermediate1->Step2 Intermediate2 4-Methylbenzenesulfonic acid Step2->Intermediate2 Step3 Nitration (HNO₃/H₂SO₄, low temp) Intermediate2->Step3 Intermediate3 4-Methyl-2-nitrobenzenesulfonic acid Step3->Intermediate3 Step4 Desulfonation (Dilute H₂SO₄, heat) Intermediate3->Step4 Product Pure Para-Nitrotoluene Step4->Product

Caption: Workflow for selective para-nitration.

Q3: My starting material contains an oxidizable side chain (like a methyl or aldehyde group) which is being converted to a carboxylic acid. How do I prevent this oxidation?

A3: This side reaction occurs because the nitrating mixture, particularly one containing nitric acid, is a powerful oxidizing agent.[7] Preventing this requires modifying the reaction conditions to be less oxidative.

Recommended Solutions:

  • Lower the Reaction Temperature: Oxidation reactions often have a higher activation energy than nitration. Running the reaction at the lowest feasible temperature can significantly reduce the rate of oxidation relative to the rate of nitration.

  • Use a Non-Oxidizing Nitrating Agent: The best approach is to switch to a nitrating system that does not rely on excess nitric acid.

    • Nitrate Salts in Sulfuric Acid: Using a salt like potassium nitrate (KNO₃) or sodium nitrate (NaNO₃) in concentrated sulfuric acid generates the nitronium ion in situ without a large excess of nitric acid.[8]

    • Nitronium Salts: For sensitive substrates, a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) can be used in an inert solvent. This provides the electrophile directly, avoiding the harsh oxidative conditions of mixed acid.[2]

  • Protect the Sensitive Group: If the side chain is particularly sensitive, it may need to be protected. For example, an aldehyde could be protected as an acetal before nitration and deprotected afterward.

Q4: I am attempting to nitrate aniline or phenol, but I'm getting a complex mixture of degraded products and poor yields. What is the correct procedure?

A4: Aniline and phenol are highly activated aromatic rings and are extremely sensitive to the standard mixed-acid conditions. They require special protocols to prevent oxidation and uncontrolled reactions.

  • For Anilines: Problem: The amino group (-NH₂) is a strong activator, but under highly acidic conditions, it is protonated to the anilinium ion (-NH₃⁺), which is strongly deactivating and meta-directing.[1] Furthermore, nitric acid can oxidize the amino group, leading to tar-like polymerization products. Solution: The amino group must be protected. The standard procedure is to acylate the amine with acetic anhydride to form an acetanilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is much less activating and protects the nitrogen from oxidation. After nitration, the acetyl group is easily removed by acid or base hydrolysis.[1][9]

    G Aniline Aniline Acetanilide Acetanilide (Protection) Aniline->Acetanilide 1. Acetic Anhydride Nitroacetanilide p-Nitroacetanilide Acetanilide->Nitroacetanilide 2. HNO₃/H₂SO₄ Nitroaniline p-Nitroaniline (Deprotection) Nitroacetanilide->Nitroaniline 3. H₃O⁺ / Heat

    Caption: Protection-nitration-deprotection of aniline.

  • For Phenols: Problem: The hydroxyl group (-OH) is a very strong activator, making phenol highly susceptible to over-nitration and oxidation, often resulting in the formation of picric acid or polymeric tars under mixed-acid conditions.[2] Solution: Milder conditions are required. Nitration of phenol is typically carried out using dilute nitric acid at room temperature. This is sufficient to generate the required electrophile and control the reaction to yield a separable mixture of o-nitrophenol and p-nitrophenol.

Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in a mixed-acid nitration?

A1: Sulfuric acid serves two critical functions. First, it acts as a catalyst. Being a stronger acid than nitric acid, it protonates the hydroxyl group of nitric acid.[3][5] This creates a good leaving group (water), which departs to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][3][5][10] Second, sulfuric acid is a powerful dehydrating agent. It sequesters the water molecule that is formed, preventing it from acting as a nucleophile and reversing the formation of the nitronium ion.[4]

G cluster_0 Nitronium Ion Formation HNO₃ Nitric Acid H₂SO₄ Sulfuric Acid Protonated HNO₃ Protonated Nitric Acid NO₂⁺H₂O NO₂⁺H₂O Protonated HNO₃->NO₂⁺H₂O Loss of Water NO₂⁺ Nitronium Ion H₂O Water HSO₄⁻ Bisulfate HNO₃H₂SO₄ HNO₃H₂SO₄ Protonated HNO₃HSO₄⁻ Protonated HNO₃HSO₄⁻ HNO₃H₂SO₄->Protonated HNO₃HSO₄⁻ Protonation

Caption: Mechanism of nitronium ion generation.

Q2: What are the best alternatives to the standard HNO₃/H₂SO₄ mixed-acid system?

A2: The choice of nitrating agent depends on the substrate's reactivity and the presence of sensitive functional groups. Several alternatives exist, each with specific advantages.

Nitrating SystemCompositionBest ForAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄General purpose, unactivated & moderately deactivated ringsInexpensive, powerful, well-understoodHighly corrosive and oxidizing, generates acidic waste[4][9]
Nitrate Salt in Acid KNO₃ or NaNO₃ in H₂SO₄Substrates sensitive to oxidationMilder than mixed acid, avoids excess HNO₃[8]Heterogeneous reaction can be slow, potential for thermal runaway[8]
Acetyl Nitrate HNO₃ in Acetic AnhydrideActivated and amine-containing ringsReduced acidity, good for sensitive substrates[1]Acetic anhydride is moisture-sensitive
Nitronium Salts NO₂BF₄ or NO₂PF₆ in inert solventHighly sensitive or deactivated substratesAnhydrous, non-acidic conditions, high reactivity[2]Expensive, moisture-sensitive
Dilute Nitric Acid Dilute HNO₃ in H₂O or AcOHHighly activated rings (e.g., phenols)Mildest conditions, prevents oxidation[2]Only effective for very reactive substrates
Q3: What are the most critical safety precautions when performing nitration reactions?

A3: Safety is paramount. Aromatic nitrations are potentially hazardous due to their high exothermicity and the potential to form thermally unstable, explosive polynitrated compounds.[4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Ventilation: Conduct all operations in a certified chemical fume hood.

  • Controlled Addition: Add the nitrating agent slowly and portion-wise to the substrate solution, never the other way around. Use a dropping funnel for better control.

  • Temperature Management: Continuously monitor the internal reaction temperature with a thermometer. Maintain the desired temperature with an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Be prepared for an emergency quench.

  • Quenching: The work-up is also hazardous. Always pour the reaction mixture slowly onto a large amount of crushed ice with stirring. Never add water or ice to the reaction mixture, as this can cause localized boiling and splashing of the corrosive acid.[11]

  • Byproduct Awareness: Be aware that polynitrated aromatic compounds, such as trinitrotoluene (TNT), are high explosives. Handle all products with care until their identity and purity are confirmed.

Q4: What is the standard work-up and purification procedure for a solid nitroaromatic product?

A4: A proper work-up is essential for isolating a pure product and ensuring its stability.

Protocol: General Work-up for Solid Nitroaromatics

  • Quenching: Slowly pour the entire reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. This step cools the mixture, stops the reaction, and often precipitates the crude solid product.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Water Wash: Wash the filter cake thoroughly with several portions of cold deionized water. This removes the bulk of the sulfuric and nitric acids.[11]

  • Neutralization Wash: Wash the filter cake with a cold, dilute solution of sodium bicarbonate (e.g., 5% w/v). This neutralizes the last traces of acid and removes acidic byproducts (like nitrophenols) by converting them into water-soluble salts.[11] Continue washing until the filtrate is no longer acidic (test with pH paper).

  • Final Water Wash: Wash the cake again with cold deionized water to remove any residual bicarbonate and salts.[11]

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass or drying dish to air-dry or dry in a desiccator. Do not use a high-temperature oven, as some nitro compounds can be thermally unstable.

  • Purification: The crude, dry product can be purified further, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

References
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • AIChE. (2007). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Esteves, P. M., et al. (2009). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]

  • Calvo, R., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications. [Link]

  • Google Patents. (2016).
  • SciELO. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • Liljenberg, M., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology. [Link]

  • Taylor, R. (1990). Nitration and aromatic reactivity. Cambridge University Press.
  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution). [Link]

Sources

Technical Support Center: Stabilizing 5-Nitro-3-carboxybenzisoxazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitro-3-carboxybenzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to 5-Nitro-3-carboxybenzisoxazole and its Stability Challenges

5-Nitro-3-carboxybenzisoxazole is a valuable heterocyclic compound, with the benzisoxazole scaffold being a "privileged structure" in medicinal chemistry, appearing in a range of biologically active agents.[1] The presence of an electron-withdrawing nitro group can enhance therapeutic activities, such as anti-inflammatory effects.[2] However, the combination of the benzisoxazole ring, a carboxylic acid group, and a nitro group introduces specific stability considerations in solution. Users may encounter issues such as degradation, precipitation, or color changes, which can compromise experimental outcomes. This guide provides a systematic approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Nitro-3-carboxybenzisoxazole has turned yellow/brown. What does this indicate?

A1: A color change, typically to yellow or brown, is often an indication of degradation. Nitroaromatic compounds can be susceptible to photolytic degradation, and the color change may result from the formation of degradation products.[3] It is also possible that under certain pH conditions, the chromophore of the molecule is altered due to ionization or ring-opening reactions. We recommend immediately assessing the purity of your solution using a suitable analytical method like HPLC-UV.

Q2: I'm observing precipitation in my aqueous solution of 5-Nitro-3-carboxybenzisoxazole. What could be the cause?

A2: Precipitation can occur for several reasons. Firstly, the solubility of 5-Nitro-3-carboxybenzisoxazole, like many carboxylic acids, is pH-dependent. At or near its pKa, the compound will be least soluble. Secondly, temperature can affect solubility; for similar nitro-substituted benzoic acids, solubility generally increases with temperature.[4] Ensure your working concentration is below the solubility limit for your specific solvent and temperature conditions. Finally, degradation can sometimes lead to less soluble byproducts.

Q3: What is the optimal pH range for storing solutions of 5-Nitro-3-carboxybenzisoxazole?

Q4: Can I autoclave solutions of 5-Nitro-3-carboxybenzisoxazole?

A4: Autoclaving involves high temperatures and pressures, which can significantly accelerate degradation. Thermal degradation, potentially through decarboxylation of the carboxylic acid group, is a concern.[6][7] We strongly advise against autoclaving solutions of this compound. Sterilization should be performed by filtration through a 0.22 µm filter.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity or Appearance of Degradation Peaks in HPLC

If you observe a rapid decrease in the peak area of 5-Nitro-3-carboxybenzisoxazole or the emergence of new peaks in your chromatogram, it is crucial to identify the source of degradation. A systematic forced degradation study can help pinpoint the instability factors.[8][9][10]

start Degradation Observed hydrolysis Hydrolytic Stability (Acidic, Basic, Neutral pH) start->hydrolysis oxidation Oxidative Stability (e.g., H2O2) start->oxidation photostability Photostability (UV/Vis Light Exposure) start->photostability thermal Thermal Stability (Elevated Temperature) start->thermal analyze Analyze by HPLC-UV/MS hydrolysis->analyze oxidation->analyze photostability->analyze thermal->analyze identify Identify Degradants analyze->identify mitigate Implement Mitigation Strategies identify->mitigate

Caption: Workflow for investigating the degradation of 5-Nitro-3-carboxybenzisoxazole.

  • Prepare Stock Solutions: Prepare a stock solution of 5-Nitro-3-carboxybenzisoxazole in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at room temperature. Basic conditions may cause rapid degradation.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Photodegradation: Expose a solution of the compound to UV and/or visible light. Run a dark control in parallel.

    • Thermal Degradation: Incubate a solution of the compound at an elevated temperature (e.g., 70 °C).

  • Sampling and Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, 60 °CRing opening of the benzisoxazole ring.
Base Hydrolysis 0.1 M NaOH, Room TemperatureRapid ring opening, hydrolysis of the carboxyl group to a salt.
Oxidation 3% H₂O₂, Room TemperatureOxidation of the benzisoxazole ring or other susceptible parts of the molecule.
Photolysis UV/Visible light exposurePhotolytic cleavage of bonds, reactions involving the nitro group.[3]
Thermal Degradation 70 °CDecarboxylation of the carboxylic acid group.[6][7]
Issue 2: Poor Solubility and Precipitation

For compounds with carboxylic acid functional groups, solubility is highly dependent on the pH of the solution.

start Precipitation Observed check_concentration Verify Concentration start->check_concentration ph_adjust Adjust pH cosolvent Add Co-solvent ph_adjust->cosolvent soluble Solution Stabilized ph_adjust->soluble temperature Increase Temperature (with caution) cosolvent->temperature cosolvent->soluble temperature->soluble check_concentration->ph_adjust

Caption: Strategies to improve the solubility of 5-Nitro-3-carboxybenzisoxazole.

  • pH Adjustment: The solubility of carboxylic acids increases significantly at pH values above their pKa, as the compound is converted to its more soluble carboxylate salt. A buffered solution at a pH of 7.4, for example, should enhance solubility.

  • Use of Co-solvents: For stock solutions, using organic solvents like DMSO, DMF, methanol, or ethanol can be effective.[4] For aqueous working solutions, the addition of a small percentage of a water-miscible organic co-solvent can improve solubility.

  • Temperature: Gently warming the solution can aid in dissolution, but be mindful of potential thermal degradation.

Best Practices for Handling and Storage

To ensure the long-term stability of your 5-Nitro-3-carboxybenzisoxazole solutions, adhere to the following best practices:

  • Solvent Selection: Prepare stock solutions in high-purity, anhydrous organic solvents such as DMSO or ethanol. For aqueous experiments, use buffered solutions at a slightly acidic to neutral pH.

  • Storage Conditions:

    • Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Preparation of Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute aqueous solutions.

  • Inert Atmosphere: For applications requiring utmost stability, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately assessing the purity and degradation of 5-Nitro-3-carboxybenzisoxazole. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended technique.[1][5][11][12]

Example HPLC Method Parameters
ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the parent compound and any potential degradation products.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength of maximum absorbance (to be determined empirically) and/or a mass spectrometer for peak identification.
Column Temperature 25-30 °C

This technical support guide provides a comprehensive framework for understanding and managing the stability of 5-Nitro-3-carboxybenzisoxazole in solution. By following these recommendations, researchers can enhance the reliability and reproducibility of their experimental results.

References

  • Shivaprasad, G., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.
  • Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1973). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 38(13), 2294–2301.
  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(14), 1436–1453.
  • Kemp, D. S. (1970). Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. Journal of the American Chemical Society, 92(8), 2553–2554.
  • Zeleny, R., et al. (2009). Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat.
  • Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-28.
  • Gajewska, M., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta poloniae pharmaceutica, 68(6), 823–829.
  • Joshi, B. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 293-301.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Ferris, D. C., & Drago, R. S. (1994). Rate of Decarboxylation of Benzisoxazole-3-Carboxylate Ions as a Probe of Solvation in Biological and Other Media. Journal of the American Chemical Society, 116(17), 7523–7527.
  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4236–4246.
  • Al-Majed, A. A., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Rasayan Journal of Chemistry, 4(2), 295-302.
  • Zatorski, A., et al. (1979). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. Acta poloniae pharmaceutica, 36(5), 535–540.
  • De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Sharma, K., & Singh, S. (2016). Forced degradation studies. MedCrave Online Journal of Biology and Medicine, 1(1), 1-3.
  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 122, 1100-1105.
  • Wikipedia. (2023). Benzisoxazole. Retrieved from [Link]

  • P, S., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(2), 94-100.
  • Kemp, D. S., Cox, D. D., & Paul, K. G. (1975). Physical organic chemistry of benzisoxazoles. IV. Origins and catalytic nature of the solvent rate acceleration for the decarboxylation of 3-carboxybenzisoxazoles. Journal of the American Chemical Society, 97(25), 7312–7318.
  • Carini, M., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of pharmaceutical and biomedical analysis, 62, 122–129.
  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Singh, R., & Kumar, S. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(5), 313-323.

Sources

Technical Support Center: Scale-Up Synthesis of 5-Nitro-3-carboxybenzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the scale-up synthesis of 5-Nitro-3-carboxybenzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of scaling up this important synthesis, ensuring safety, efficiency, and high product quality.

I. Overview of the Synthetic Pathway

The synthesis of 5-Nitro-3-carboxybenzisoxazole on a laboratory scale can be approached through a multi-step process. A plausible and common route involves the nitration of a benzisoxazole precursor. For the purpose of this guide, we will consider a representative synthesis starting from salicylonitrile, proceeding through cyclization to form the benzisoxazole core, followed by nitration.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of 5-Nitro-3-carboxybenzisoxazole synthesis.

dot

Caption: Troubleshooting Decision Tree for Synthesis Scale-Up.

Issue 1: Low Yield in the Nitration Step

Question: We are experiencing a significant drop in yield for the nitration of 3-carboxybenzisoxazole when moving from a 10g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

  • Cause A: Inefficient Mixing and Mass Transfer Limitations. On a larger scale, achieving homogeneous mixing of the viscous nitrating mixture (e.g., HNO₃/H₂SO₄) with the organic substrate becomes challenging. This can lead to localized "hot spots" and non-uniform nitration, resulting in the formation of byproducts or unreacted starting material.[1][2]

    • Solution:

      • Mechanical Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer with a high-torque motor and a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to create good top-to-bottom turnover.

      • Baffling: If not already present, install baffles in your reactor to prevent vortex formation and improve mixing efficiency.

      • Continuous Flow Nitration: For even larger scales, consider transitioning to a continuous flow reactor. These systems offer superior mixing and heat transfer, providing better control over the reaction and often leading to higher yields and improved safety.[1][2][3]

  • Cause B: Poor Temperature Control. The nitration of aromatic compounds is highly exothermic.[3] Inadequate heat removal on a larger scale can lead to a rise in temperature, promoting the formation of dinitrated and other undesirable side products.

    • Solution:

      • Reactor Cooling: Ensure your reactor's cooling jacket has sufficient capacity for the scaled-up reaction.

      • Slow Addition: Add the nitrating agent slowly and sub-surface to the reaction mixture to allow for efficient heat dissipation.

      • Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously.

  • Cause C: Sub-optimal Nitrating Agent Concentration. The concentration of the nitrating agent is critical. Changes in the water content of the nitric or sulfuric acid can significantly impact the reaction rate and selectivity.

    • Solution:

      • Fresh Reagents: Use fresh, unopened bottles of nitric and sulfuric acid for the scale-up to ensure their concentrations are as specified.

      • Titration: For large-scale campaigns, it is advisable to titrate the acids to confirm their exact concentration before use.

Issue 2: Product Purification Challenges

Question: We are struggling to obtain a pure product. The crude 5-Nitro-3-carboxybenzisoxazole is a dark, oily solid that is difficult to crystallize.

Answer:

  • Cause A: Presence of Nitrophenolic Impurities. Over-nitration or side reactions can lead to the formation of colored nitrophenolic byproducts, which can interfere with crystallization.[4]

    • Solution:

      • Alkaline Wash: A common industrial practice for purifying nitroaromatic compounds is to wash the crude product with a dilute alkaline solution (e.g., sodium carbonate or sodium bicarbonate).[4] This will convert the acidic nitrophenolic impurities into their water-soluble salts, which can then be removed in the aqueous phase.

      • pH Control: Carefully monitor the pH during the alkaline wash to avoid hydrolysis of the desired product.

  • Cause B: Residual Acids. Incomplete quenching and neutralization of the strong nitrating acids can prevent the product from crystallizing properly.

    • Solution:

      • Thorough Quenching: After the reaction is complete, pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

      • Multiple Washes: Wash the crude product thoroughly with cold water until the washings are neutral to pH paper.

  • Cause C: Inappropriate Crystallization Solvent. The choice of solvent is crucial for obtaining a crystalline product.

    • Solution:

      • Solvent Screening: Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization. Common choices for nitroaromatic carboxylic acids include ethanol, acetic acid, or mixtures of ethyl acetate and hexanes.[5]

      • Anti-Solvent Crystallization: Consider dissolving the crude product in a good solvent and then slowly adding an anti-solvent to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 5-Nitro-3-carboxybenzisoxazole?

A1: The primary safety concerns are associated with the nitration step, which is highly exothermic and can lead to a runaway reaction if not properly controlled.[3][6] Key safety considerations include:

  • Thermal Hazards: Always perform a thermal hazard evaluation before scaling up.[7] Use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6]

  • Reagent Handling: Both nitric acid and sulfuric acid are highly corrosive.[8] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture on ice is also exothermic and must be done slowly and with efficient stirring.

  • Emergency Preparedness: Have an appropriate quenching agent (e.g., a large volume of cold water or a dilute solution of sodium bicarbonate) and a fire extinguisher readily available.

Q2: What is a suitable starting material for the synthesis of the 3-carboxybenzisoxazole intermediate?

A2: A common and commercially available starting material is salicylonitrile. The synthesis involves the dehydration of salicylamide, which can be prepared from salicylaldehyde.[9] The isoxazole ring can then be formed through various cyclization methods.

Q3: How can I monitor the progress of the nitration reaction on a larger scale?

A3: On a larger scale, taking aliquots for analysis can be challenging.

  • In-situ Monitoring: Consider using in-situ monitoring techniques such as ReactIR (FTIR spectroscopy) to follow the disappearance of the starting material and the appearance of the product in real-time.

  • Careful Aliquoting: If taking aliquots is necessary, use a long, clean pipette or a sampling valve if your reactor is equipped with one. Quench the aliquot immediately in a prepared vial containing a small amount of ice and a suitable solvent for TLC or HPLC analysis.

Q4: What are the best practices for waste disposal in this synthesis?

A4: The waste generated from this synthesis, particularly from the nitration step, is hazardous.

  • Acidic Waste: The spent nitrating acid mixture should be neutralized carefully and slowly by adding it to a large volume of a stirred, ice-cold solution of a base such as sodium carbonate.

  • Organic Waste: Organic solvents and residues should be collected in a designated, labeled waste container for hazardous organic waste.

  • Aqueous Waste: The aqueous washes, especially the alkaline washes containing nitrophenolic salts, may require specialized treatment before disposal.[4] Always follow your institution's and local environmental regulations for chemical waste disposal.

Q5: Can you provide a general laboratory-scale protocol for the nitration step?

A5: The following is a representative, non-optimized protocol for laboratory-scale synthesis. Note: This protocol must be thoroughly evaluated for safety and optimized before any scale-up is attempted.

Step Procedure Key Considerations
1. Preparation In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.Use a flask that is at least four times the volume of the final reaction mixture.
2. Formation of Nitrating Mixture Slowly add concentrated nitric acid to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.The addition is exothermic.
3. Substrate Addition In a separate flask, dissolve 3-carboxybenzisoxazole in a portion of the cold concentrated sulfuric acid.The dissolution may be slow and require stirring.
4. Nitration Reaction Slowly add the solution of 3-carboxybenzisoxazole to the nitrating mixture, keeping the internal temperature between 0-10 °C.Monitor the temperature closely. A runaway reaction is a significant hazard.
5. Reaction Monitoring Stir the reaction mixture at 0-10 °C for a specified time (e.g., 1-2 hours) and monitor the reaction progress by TLC or HPLC.
6. Quenching Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.This step is highly exothermic.
7. Product Isolation The solid product that precipitates is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
8. Drying The crude product is dried in a vacuum oven at a low temperature (e.g., 40-50 °C).High temperatures can cause decomposition of nitro compounds.

IV. References

  • Preparation method of salicylonitrile. CN111848443A. Google Patents.

  • Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1. Google Patents.

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. ACS Publications.

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. NIH.

  • Nitric acid - Incident management. GOV.UK.

  • Continuous flow nitration in miniaturized devices. PMC. NIH.

  • Process for the preparation of 5-nitroimidazole-2-carboxylic acids. US3325507A. Google Patents.

  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed.

  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. ResearchGate.

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. ResearchGate.

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

  • The preparation method of 5-nitroindole-2-carboxylic acid. CN100491350C. Google Patents.

  • Nitration Plant SOP Guide. Scribd.

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids. PubMed.

  • Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate.

  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry. ACS Figshare.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Nitroaromatic Compounds: A Framework for Evaluating 5-Nitro-3-carboxybenzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the bioactivity of nitro-containing compounds, establishing a scientific framework for the evaluation of novel molecules such as 5-Nitro-3-carboxybenzisoxazole. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms, comparative efficacy, and essential experimental protocols that underpin the study of this critical class of chemical agents.

Introduction: The Double-Edged Sword of the Nitro Group

The nitro group (–NO₂), a simple yet powerful functional moiety, has been a cornerstone in medicinal chemistry for decades. Its strong electron-withdrawing nature profoundly alters the electronic properties of a parent molecule, often bestowing a wide spectrum of biological activities.[1][2] Nitro compounds are employed as antibacterial, anticancer, antiparasitic, and anti-inflammatory agents.[2][3] However, this bioactivity is intrinsically linked to its potential for toxicity, making the nitro group both a pharmacophore (a group responsible for pharmacological activity) and a toxicophore (a group responsible for toxicity).[1]

The central mechanism for both the therapeutic and toxic effects of many nitroaromatic drugs is the bioreduction of the nitro group.[3] This process, often facilitated by nitroreductase enzymes present in microorganisms or in the hypoxic (low-oxygen) environments of solid tumors, converts the nitro group into highly reactive intermediates, such as nitroso and hydroxylamine derivatives, or a nitro radical anion.[4][5] These reactive species can induce oxidative stress and damage cellular macromolecules like DNA, leading to cell death.[1] This guide will explore this mechanism in the context of comparing the established bioactivities of benchmark nitro compounds with the potential profile of 5-Nitro-3-carboxybenzisoxazole.

The Central Role of Bioreductive Activation

The efficacy of many nitroaromatic compounds is contingent upon their activation within the target cell or tissue. This bioactivation is a multi-step reductive process.

G A Nitroaromatic Compound (R-NO₂) B Nitro Radical Anion (R-NO₂⁻˙) A->B 1e⁻ Reduction (Nitroreductases) C Futile Cycling (Reoxidation) B->C Aerobic Conditions (O₂) E Nitroso Intermediate (R-NO) B->E Further Reduction C->A D Reactive Oxygen Species (ROS) C->D G Cytotoxic Effects (DNA Damage, etc.) D->G F Hydroxylamine Intermediate (R-NHOH) E->F Further Reduction F->G

Caption: General mechanism of nitro compound bioactivation.

Under aerobic conditions, the initially formed nitro radical anion can be reoxidized back to the parent compound in a "futile cycle" that generates reactive oxygen species (ROS), contributing to cytotoxicity.[4] In anaerobic or hypoxic environments, further reduction leads to highly reactive intermediates that are the primary effectors of cell death.[3] This selective activation in low-oxygen environments is a key rationale for their use as anticancer agents targeting solid tumors.[5]

Comparative Bioactivity Profiles of Benchmark Nitro Compounds

To contextualize the potential of 5-Nitro-3-carboxybenzisoxazole, we must first examine the established activities of other key nitro compounds. These molecules, representing different structural classes, serve as essential benchmarks for performance.

Compound ClassRepresentative DrugPrimary BioactivityKey Mechanistic Feature
Nitrofurans NitrofurantoinAntibacterial (Urinary Tract Infections)Formation of reactive intermediates that inhibit bacterial ribosomal proteins and other macromolecules.[4]
Nitroimidazoles MetronidazoleAntibacterial (Anaerobes), AntiprotozoalReductive activation of the nitro group is specific to anaerobic or microaerophilic organisms, leading to DNA strand breakage.[1][2]
Nitroindazoles N/A (Various derivatives)Antiparasitic (e.g., Chagas disease), AnticancerInduction of reactive oxygen species (ROS) following nitro group reduction, causing apoptosis.[6][7]
Nitrothiazoles NitazoxanideAntiparasitic, AntiviralBroad-spectrum activity; mechanism involves inhibition of essential parasite metabolic pathways.[8]
Aromatic Nitro ChloramphenicolAntibacterial (Broad-spectrum)Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Non-heterocyclic FlutamideAnticancer (Prostate)Acts as an antiandrogen, blocking testosterone action. The nitro group is part of the core structure.[4]

Profiling 5-Nitro-3-carboxybenzisoxazole: A Path Forward

Currently, published data specifically detailing the bioactivity of 5-Nitro-3-carboxybenzisoxazole is limited. However, its structure—containing a nitroaromatic system (benzisoxazole) known to exhibit biological effects and a carboxylic acid moiety that can influence solubility and target interaction—suggests potential for antimicrobial, anticancer, or anti-inflammatory activity. A systematic experimental evaluation is therefore required.

The following sections outline standardized, self-validating protocols to rigorously assess the bioactivity of a novel compound like 5-Nitro-3-carboxybenzisoxazole in comparison to the benchmarks listed above.

Experimental Design for a Comparative Bioactivity Study

The choice of experimental assay is critical and must be tailored to the specific biological question. The following protocols represent robust, widely accepted methods for initial screening of antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution assay is a quantitative method considered a "gold standard" for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] It is highly reproducible and allows for the simultaneous testing of multiple compounds and bacterial strains.[10]

G A Prepare 2-fold serial dilutions of 5-Nitro-3-carboxybenzisoxazole & control drugs in a 96-well plate. B Add standardized bacterial inoculum (e.g., E. coli, S. aureus) to each well. A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate plates at 37°C for 18-24 hours. C->D E Determine MIC: The lowest concentration with no visible bacterial growth (turbidity). D->E

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol:

  • Preparation of Compounds: Dissolve 5-Nitro-3-carboxybenzisoxazole and benchmark compounds (e.g., Nitrofurantoin, Metronidazole) in a suitable solvent (e.g., DMSO) to create a high-concentration stock.[11]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired final concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI guidelines and add to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

  • Controls: Include wells with bacteria and medium only (positive control for growth) and wells with medium only (negative control for sterility).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no turbidity (visible growth). This can be confirmed by reading the absorbance at 600 nm.

Anticancer Activity: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.[14][15]

G A Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight. B Treat cells with serial dilutions of 5-Nitro-3-carboxybenzisoxazole & control drugs (e.g., Doxorubicin). A->B C Incubate for a defined period (e.g., 48-72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO). D->E F Measure absorbance at ~570 nm and calculate the IC₅₀ value. E->F

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at an optimized density and allow them to attach for 24 hours.[6]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the cells for a period relevant to the cell line's doubling time, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[15]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay uses lipopolysaccharide (LPS) to stimulate inflammation in macrophage cells (like RAW 264.7), leading to NO production.[16] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.[16]

Detailed Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and culture for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. A known anti-inflammatory drug like Dexamethasone can be used as a positive control.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Collect the cell culture supernatant from each well. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation at room temperature, measure the absorbance at ~540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The nitro group remains a vital component in the medicinal chemist's toolkit, conferring potent bioactivity across diverse therapeutic areas. While specific experimental data on 5-Nitro-3-carboxybenzisoxazole is not yet widely available, this guide provides a robust, scientifically grounded framework for its evaluation. By employing standardized assays for antimicrobial, anticancer, and anti-inflammatory activity, researchers can effectively benchmark its performance against established nitro compounds.

The true value of such a comparative study lies not just in identifying a "hit," but in understanding its structure-activity relationship (SAR). How does the benzisoxazole core compare to an imidazole or furan ring? What role does the 3-carboxy substituent play in cell permeability and target engagement? Answering these questions through systematic, rigorous experimentation will illuminate the therapeutic potential of this and other novel nitroaromatic compounds, paving the way for the next generation of effective drugs.

References

  • Kwiecień, A., & Kwiecień, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Polish Journal of Microbiology, 67(1), 15–26. [Link]

  • Guzman, J. D., Evangelista, M. A. T., & Gupta, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • Guzman, J. D. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1148-1157. [Link]

  • Floyd, R. A., & Hensley, K. (2009). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 16(31), 4099–4113. [Link]

  • Vega, C., Rolón, M., Díaz, C., Escario, J. A., Gómez-Barrio, A., & Arán, V. J. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. European Journal of Medicinal Chemistry, 40(10), 1017–1025. [Link]

  • Li, J., et al. (2019). 5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway. International Journal of Molecular Medicine, 44(4), 1381-1392. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(9), 1731-1753. [Link]

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • da Silva, A. D., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 54, 477-487. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (2022). Retrieved January 23, 2026, from [Link]

  • Biologically relevant nitroaromatic compounds - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. (2005). Retrieved January 23, 2026, from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - NIH. (2022). Retrieved January 23, 2026, from [Link]

  • Bioassays for anticancer activities - PubMed. (2014). Retrieved January 23, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (2023). Retrieved January 23, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (2012). Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2022). Retrieved January 23, 2026, from [Link]

  • Anti-Inflammatory Activity of Natural Products - MDPI. (2018). Retrieved January 23, 2026, from [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. (2022). Retrieved January 23, 2026, from [Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC. (2016). Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed. (2014). Retrieved January 23, 2026, from [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. (2017). Retrieved January 23, 2026, from [Link]

  • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS - J-Stage. (1974). Retrieved January 23, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019). Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents - ResearchGate. (2012). Retrieved January 23, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2023). Retrieved January 23, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (2022). Retrieved January 23, 2026, from [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. (2022). Retrieved January 23, 2026, from [Link]

  • Mechanism of action of 5-aminosalicylic acid - PMC - NIH. (1993). Retrieved January 23, 2026, from [Link]

  • Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (n.d.). Retrieved January 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved January 23, 2026, from [Link]

  • Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PubMed Central. (2021). Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Aliphatic Nitro Compounds - ElectronicsAndBooks. (1974). Retrieved January 23, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Retrieved January 23, 2026, from [Link]

  • Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review - MDPI. (2022). Retrieved January 23, 2026, from [Link]

Sources

A Comparative Analysis of 5-Nitro-3-carboxybenzisoxazole and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold and the Influence of Substitution

The 1,2-benzisoxazole framework is recognized in medicinal chemistry as a "privileged scaffold," forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antipsychotic, and antimicrobial properties.[1][2][3] The versatility of this heterocyclic system stems from its unique electronic and steric characteristics, which can be finely tuned through substitution on the benzene ring.

This guide provides an in-depth comparative analysis of 5-Nitro-3-carboxybenzisoxazole and its positional isomers (4-nitro, 6-nitro, and 7-nitro). While direct experimental data for these specific molecules is limited in the public domain, this document, drawing upon established principles of medicinal chemistry and data from related analogues, will provide a robust predictive framework for their synthesis, physicochemical properties, and potential biological activities. The strategic placement of a strongly electron-withdrawing nitro group and a hydrogen-bonding carboxyl group is expected to profoundly influence the molecules' characteristics and their interactions with biological targets.

Molecular Structures and Isomerism

The core structure is 3-carboxybenzisoxazole, with the nitro group being placed at one of the four available positions on the benzene ring (positions 4, 5, 6, and 7), giving rise to four distinct isomers. The relative positions of the nitro and carboxyl groups will dictate the electronic distribution, steric hindrance, and overall topology of each molecule, which in turn will affect their chemical reactivity and biological function.

G cluster_0 Isomers of Nitro-3-carboxybenzisoxazole 5-Nitro-3-carboxybenzisoxazole 5-Nitro-3-carboxybenzisoxazole 4-Nitro-3-carboxybenzisoxazole 4-Nitro-3-carboxybenzisoxazole 6-Nitro-3-carboxybenzisoxazole 6-Nitro-3-carboxybenzisoxazole 7-Nitro-3-carboxybenzisoxazole 7-Nitro-3-carboxybenzisoxazole Core Structure 3-Carboxybenzisoxazole Core Structure->5-Nitro-3-carboxybenzisoxazole Core Structure->4-Nitro-3-carboxybenzisoxazole Core Structure->6-Nitro-3-carboxybenzisoxazole Core Structure->7-Nitro-3-carboxybenzisoxazole

Caption: Isomeric forms of Nitro-3-carboxybenzisoxazole.

Plausible Synthetic Pathways

The synthesis of 3-substituted 1,2-benzisoxazoles is well-documented, with a common route being the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives.[1] A plausible approach to the target nitro-3-carboxybenzisoxazole isomers would likely commence from a corresponding nitro-substituted salicylic acid.

A proposed general synthetic workflow is outlined below:

G A Nitro-substituted Salicylic Acid B Esterification (e.g., with Methanol, H+) A->B C Methyl Ester Derivative B->C D Reaction with a suitable C1 synthon (e.g., via a Claisen condensation variant) C->D E o-Hydroxy-β-ketoester D->E F Oximation (Hydroxylamine Hydrochloride) E->F G o-Hydroxy ketoxime F->G H Cyclization/Dehydration (e.g., using a base or acid catalyst) G->H I 3-Ester-nitrobenzisoxazole H->I J Hydrolysis (e.g., LiOH or NaOH) I->J K Final Product: Nitro-3-carboxybenzisoxazole Isomer J->K

Caption: Proposed synthetic workflow for Nitro-3-carboxybenzisoxazole isomers.

Exemplary Synthetic Protocol (Hypothetical)
  • Esterification: A solution of the chosen nitro-salicylic acid isomer in methanol is treated with a catalytic amount of sulfuric acid and refluxed for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude methyl ester is purified.

  • Formation of o-Hydroxy-β-ketoester: The resulting methyl ester is subjected to a condensation reaction, for instance, a Claisen condensation with a suitable C1 synthon, to introduce the keto-ester functionality.

  • Oximation: The o-hydroxy-β-ketoester is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: The formed oxime is then cyclized. This can often be achieved by heating in a suitable solvent, sometimes with a dehydrating agent or a catalyst to facilitate the intramolecular ring closure to the benzisoxazole.

  • Hydrolysis: The resulting 3-ester-nitrobenzisoxazole is hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to yield the final carboxylic acid. Acidification of the reaction mixture precipitates the product, which can then be collected by filtration and purified by recrystallization.

Comparative Physicochemical Properties (Predicted)

The position of the nitro group is anticipated to have a discernible impact on the physicochemical properties of the isomers.

Property4-Nitro Isomer5-Nitro Isomer6-Nitro Isomer7-Nitro IsomerRationale
Acidity (pKa of -COOH) LowestIntermediateIntermediateLowThe 4- and 7-nitro groups are in closer proximity to the carboxyl group, exerting a stronger inductive electron-withdrawing effect, thus stabilizing the carboxylate anion and increasing acidity.
Lipophilicity (LogP) HighestHighHighHighestThe nitro group generally increases lipophilicity. The 4- and 7-isomers may exhibit slightly higher LogP values due to potential intramolecular interactions that mask the polar groups to a greater extent.
Aqueous Solubility LowestIntermediateIntermediateLowestIncreased acidity can enhance solubility in basic media. However, isomers with stronger intramolecular hydrogen bonding (potentially the 4- and 7-isomers) may have lower aqueous solubility.
¹H NMR (Chemical shift of proton ortho to -NO₂) DownfieldDownfieldDownfieldDownfieldThe strong deshielding effect of the nitro group will cause protons on adjacent carbons to resonate at a lower field. The exact chemical shifts will be unique for each isomer, providing a key diagnostic tool.
IR Spectroscopy (C=O stretch) Higher frequencyIntermediate frequencyIntermediate frequencyHigher frequencyThe electron-withdrawing effect of the nitro group will increase the double bond character of the carbonyl group, shifting its stretching frequency to a higher wavenumber. The effect will be more pronounced for the 4- and 7-isomers.

Comparative Biological Activities and Structure-Activity Relationships (SAR) - A Predictive Outlook

The benzisoxazole scaffold is associated with a wide range of biological activities, and the introduction of nitro and carboxyl groups is expected to yield compounds with interesting pharmacological profiles.[3]

  • Anticancer Activity: Nitroaromatic compounds are known to exhibit cytotoxic effects, which can be selective for cancer cells.[4] The mechanism often involves the bioreduction of the nitro group to reactive intermediates that can induce DNA damage and oxidative stress. The carboxyl group can serve as a crucial anchoring point within an enzyme's active site. The different isomers will present distinct electrostatic and steric profiles, which will likely translate to differences in their anticancer potency and selectivity. For instance, an isomer where the carboxyl and nitro groups are positioned optimally to interact with a specific enzyme's binding pocket would be expected to show higher activity.

  • Antimicrobial Activity: The nitro group is a well-known pharmacophore in several antimicrobial agents. Its presence suggests that these isomers may possess antibacterial or antifungal properties. The SAR for antimicrobial activity will depend on factors such as the molecule's ability to penetrate the microbial cell wall and its redox potential.

  • Enzyme Inhibition: Benzisoxazole derivatives have been reported as inhibitors of various enzymes, including monoamine oxidase and acetylcholinesterase.[5][6] The inhibitory potential of the nitro-3-carboxybenzisoxazole isomers against specific enzymes would need to be experimentally determined. The carboxylate is an excellent mimic of a phosphate group and can interact with positively charged residues (e.g., lysine, arginine) in an active site. The position of the nitro group would then influence the orientation of the molecule within the active site, affecting binding affinity.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between the isomers, a series of standardized experimental protocols should be employed.

Spectroscopic Characterization Workflow

A systematic approach is necessary to confirm the structure and purity of each synthesized isomer.

G A Synthesized Isomer B Purification (Recrystallization/Chromatography) A->B C Mass Spectrometry (MS) B->C E Infrared (IR) Spectroscopy B->E G Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) B->G D Confirmation of Molecular Weight and Formula C->D F Identification of Functional Groups (-COOH, -NO₂) E->F H Elucidation of Connectivity and Final Structure Confirmation G->H

Caption: Workflow for spectroscopic characterization.

Protocol for NMR, IR, and Mass Spectrometry:

  • Sample Preparation: Ensure the sample is pure and dry. For NMR, dissolve a few milligrams in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • IR Spectroscopy: Record the IR spectrum and identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹, respectively).

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum and analyze the chemical shifts, integration, and coupling patterns of the aromatic protons. The number of distinct aromatic signals and their splitting patterns will be unique to each isomer.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons attached to the nitro group.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test isomers in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This guide has provided a comparative framework for understanding the potential differences between 5-Nitro-3-carboxybenzisoxazole and its positional isomers. Based on fundamental principles of organic and medicinal chemistry, it is predicted that these isomers will exhibit distinct physicochemical properties and biological activities. The 4- and 7-nitro isomers are anticipated to be more acidic, while subtle differences in their steric and electronic profiles will likely lead to varied potencies in biological assays.

The true value of these compounds can only be unlocked through their synthesis and rigorous experimental evaluation. The protocols outlined in this guide provide a clear path for such investigations. Future research should focus on the synthesis of these isomers, a thorough characterization of their properties, and screening them in a panel of biological assays to uncover their therapeutic potential. Such studies will not only validate the predictions made in this guide but also contribute valuable knowledge to the structure-activity relationships of the versatile benzisoxazole scaffold.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
  • A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. (2025). Benchchem.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). RSC Medicinal Chemistry.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). Molecules.
  • Mutagenicity of Nitroaromatic Compounds. (1990). Chemical Research in Toxicology.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2020). Chemistry of Heterocyclic Compounds.
  • Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. (1997). Journal of Medicinal Chemistry.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). Journal of Neural Transmission.
  • Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate as kinetic probe for piperazinium-based cationic micelles. (2002). The Journal of Organic Chemistry.
  • 3-Hydroxybenzoic Acid. (n.d.). PubChem.
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (2023).
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). Journal of Medicinal Chemistry.
  • Biological activities of benzoxazole and its derivatives. (2024).
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). Future Journal of Pharmaceutical Sciences.

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2000). Microbiology and Molecular Biology Reviews.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2019).
  • ¹³C NMR carbonyl signals for: a 5-(2-nitrobenzylidenethiobarbiturate 3f. (2019).
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2022). Journal of Medicinal Chemistry.
  • Characterization Details. (2025). The Royal Society of Chemistry.
  • Cytotoxicity Assays: How We Test Cell Viability. (2021). YouTube.
  • Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. (1982). Journal of Medicinal Chemistry.
  • Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. (2020). Crystals.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (2025). Benchchem.
  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2022). Baghdad Science Journal.
  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (2022). PLOS Neglected Tropical Diseases.
  • Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole. (2014). Journal of Applicable Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Current Organic Chemistry.
  • Cell Based Functional Assay including Cytotoxicity Assays. (2022). NJ Bio, Inc..
  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. (1996). Journal of Medicinal Chemistry.
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.

Sources

A Guide to the Cross-Validation of 5-Nitro-3-carboxybenzisoxazole: A Methodological and Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of the experimental results for 5-Nitro-3-carboxybenzisoxazole. Given the limited direct public data on this specific molecule, this document outlines a robust, self-validating methodology based on established principles for analogous nitro-containing heterocyclic compounds. We will explore the rationale behind experimental choices, from synthesis and characterization to comparative biological evaluation, ensuring a scientifically rigorous approach to validating this promising chemical entity.

Introduction to 5-Nitro-3-carboxybenzisoxazole and the Rationale for Cross-Validation

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The incorporation of a nitro group, a well-known pharmacophore, can significantly influence the therapeutic potential of a molecule, often imparting antimicrobial, anticancer, or antiparasitic properties.[2][3] The carboxylic acid moiety can enhance solubility and provide a handle for further derivatization. 5-Nitro-3-carboxybenzisoxazole, therefore, represents a compound of significant interest for drug discovery.

Cross-validation of experimental results is paramount to ensure the reliability and reproducibility of scientific findings. This guide will provide a systematic approach to validate the synthesis, structure, purity, and potential biological activity of 5-Nitro-3-carboxybenzisoxazole, alongside a framework for comparing its performance against relevant alternatives.

Synthesis and Structural Elucidation: Establishing a Verifiable Baseline

Proposed Synthetic Pathway

A logical approach would involve the cyclization of a suitably substituted precursor. A potential pathway is outlined below. The rationale is to create a stable intermediate that can be reliably converted to the final product.

Synthetic_Pathway A 2-Hydroxy-5-nitrobenzaldehyde C Oxime Intermediate A->C + B Hydroxylamine B->C + E 5-Nitro-3-carboxybenzisoxazole C->E Oxidative Cyclization D Oxidation

Caption: Proposed synthetic pathway for 5-Nitro-3-carboxybenzisoxazole.

Detailed Experimental Protocol: Synthesis of 5-Nitro-3-carboxybenzisoxazole

This protocol is a predictive model based on common organic synthesis techniques for similar heterocyclic compounds.

Step 1: Oxime Formation

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine, 1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the oxime intermediate.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Oxidative Cyclization

  • Suspend the dried oxime intermediate in a solvent like dimethyl sulfoxide (DMSO).

  • Add an oxidizing agent. A common method for such cyclizations is the use of iodine in the presence of an acid catalyst.[6]

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • The crude product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.

Structural Characterization and Validation

Rigorous characterization is non-negotiable for validating the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Technique Purpose Expected Observations for 5-Nitro-3-carboxybenzisoxazole
¹H NMR To determine the proton environment and connectivity.Aromatic protons with specific splitting patterns, a downfield signal for the carboxylic acid proton.
¹³C NMR To identify all unique carbon atoms in the molecule.Peaks corresponding to the aromatic carbons, the carboxyl carbon, and the isoxazole ring carbons.
FT-IR To identify functional groups.Characteristic peaks for O-H (broad, from carboxylic acid), C=O (carboxylic acid), N-O (nitro group), and C=N (isoxazole ring).
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₈H₄N₂O₅.
Elemental Analysis To confirm the elemental composition.The percentage of C, H, and N should match the calculated values for the molecular formula.

This multi-faceted approach ensures a self-validating system where the data from each technique corroborates the others, providing a high degree of confidence in the structure of the synthesized molecule.

Purity Assessment: A Critical Prerequisite for Biological Testing

The presence of impurities can lead to erroneous biological data. Therefore, a thorough assessment of purity is essential.

Chromatographic Methods

Thin Layer Chromatography (TLC): A rapid and cost-effective method for initial purity assessment and for monitoring reaction progress.[7][8] A single spot in multiple solvent systems is a good indicator of purity.

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9]

Detailed HPLC Protocol:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent and dilute to an appropriate concentration.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram. A single, sharp peak indicates high purity. The purity can be quantified by the peak area percentage.

Purity_Validation_Workflow A Synthesized Compound B TLC Analysis A->B C HPLC Analysis B->C D Purity > 95%? C->D E Proceed to Biological Assays D->E Yes F Repurification D->F No F->C

Caption: Workflow for purity validation of 5-Nitro-3-carboxybenzisoxazole.

Comparative Biological Evaluation: Contextualizing Performance

The biological activity of 5-Nitro-3-carboxybenzisoxazole should be assessed in the context of existing compounds with similar structural motifs. Based on the literature for related nitro-aromatic and isoxazole compounds, potential activities to investigate include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][10][11][12]

Selection of Comparator Compounds

For a meaningful comparison, it is crucial to select appropriate positive and negative controls, as well as structurally related compounds.

Compound Class Examples Rationale for Comparison
Nitro-containing Heterocycles Metronidazole, Benznidazole, 5-Nitroimidazole derivatives[3][8]To compare the potency and spectrum of activity of the nitrobenzisoxazole core against established nitro-based drugs.
Non-nitro Benzisoxazole Analogues 3-CarboxybenzisoxazoleTo determine the contribution of the nitro group to the observed biological activity.
Other Isoxazole Derivatives Commercially available isoxazole-based drugs or research compounds with similar target indications.[10][12]To benchmark the performance against other compounds containing the isoxazole scaffold.
Example Experimental Protocol: Antibacterial Activity Screening (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Step 1: Preparation of Bacterial Inoculum

  • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

  • Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

Step 2: Preparation of Compound Dilutions

  • Prepare a stock solution of 5-Nitro-3-carboxybenzisoxazole and comparator compounds in DMSO.

  • Perform serial two-fold dilutions in a 96-well microtiter plate using broth media.

Step 3: Inoculation and Incubation

  • Add the standardized bacterial inoculum to each well.

  • Include positive controls (bacteria with no compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

Step 4: Determination of MIC

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Comparative Analysis

The results should be tabulated for a clear and objective comparison.

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli
5-Nitro-3-carboxybenzisoxazoleExperimental ValueExperimental Value
MetronidazoleLiterature/Experimental ValueLiterature/Experimental Value
3-CarboxybenzisoxazoleExperimental ValueExperimental Value

This comparative data will allow for an evidence-based assessment of the potential of 5-Nitro-3-carboxybenzisoxazole as a novel therapeutic agent.

Conclusion

The cross-validation of experimental results for a novel compound like 5-Nitro-3-carboxybenzisoxazole requires a systematic and multi-faceted approach. By following a rigorous methodology for synthesis, structural elucidation, purity assessment, and comparative biological evaluation, researchers can generate reliable and reproducible data. This guide provides a comprehensive framework to ensure the scientific integrity of the findings and to objectively evaluate the potential of this promising molecule in the landscape of drug discovery.

References

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library.[Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate.[Link]

  • Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. PubMed.[Link]

  • Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate as kinetic probe for piperazinium-based cationic micelles. ResearchGate.[Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI.[Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. National Institutes of Health.[Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Institutes of Health.[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC.[Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. ResearchGate.[Link]

  • Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Heterocyclic Letters.[Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.[Link]

  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. ResearchGate.[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.[Link]

  • Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds. PMC.[Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.[Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI.[Link]

  • 5-Nitrobenzimidazole. PubChem.[Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.[Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate.[Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.[Link]

  • Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry.[Link]

  • Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Nitro-3-carboxybenzisoxazole: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, with innovation comes the inherent responsibility of ensuring safety. This guide provides a comprehensive operational and safety plan for handling 5-Nitro-3-carboxybenzisoxazole, a compound whose structure suggests a specific set of potential hazards that demand our respect and careful management. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer a robust safety protocol by examining its core functional groups: the benzisoxazole ring, the nitro group, and the carboxylic acid moiety. This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure and is designed to be a self-validating system for your laboratory's safety procedures.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any work begins, a thorough risk assessment is mandatory. The chemical structure of 5-Nitro-3-carboxybenzisoxazole points to several potential hazards that must be addressed.

  • Nitroaromatic Compounds: The presence of the nitro group is a significant consideration. Nitroaromatic compounds are often associated with skin sensitization, allergic reactions, and potential mutagenicity. Furthermore, some nitro compounds can be explosive, particularly when heated or subjected to shock, although the risk is generally higher with multiple nitro groups.

  • Carboxylic Acid Functionality: The carboxylic acid group imparts acidic properties to the molecule. This can cause irritation or corrosion to the skin, eyes, and respiratory tract.

  • Benzisoxazole Core: While the benzisoxazole core itself is found in many pharmaceuticals, the overall hazard profile is dictated by its substituents.

Given these potential hazards, all work with 5-Nitro-3-carboxybenzisoxazole should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific procedures being performed. The following table outlines the recommended PPE for handling 5-Nitro-3-carboxybenzisoxazole in a solid form and in solution.

Procedure Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Chemical splash goggles and a face shield.A lab coat made of a flame-resistant material.Not generally required if work is performed in a properly functioning chemical fume hood.
Running reactions and work-up procedures (in a fume hood) Double-gloving with nitrile gloves. Consider thicker, chemical-resistant gloves for extended operations.Chemical splash goggles and a face shield.A lab coat made of a flame-resistant material.Not generally required if work is performed in a properly functioning chemical fume hood.
Handling large quantities or potential for aerosolization Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a face shield.A chemical-resistant apron over a flame-resistant lab coat.A properly fitted respirator with organic vapor cartridges may be necessary. Consult with your institution's environmental health and safety (EHS) department.
Glove Selection and Use:

The choice of glove material is crucial. Nitrile gloves are a good starting point for incidental contact. However, for prolonged handling or in situations with a high risk of splash, more robust gloves may be required. Always check the manufacturer's glove compatibility charts for the specific solvent being used. A key principle is to never reuse disposable gloves . Once removed, they should be disposed of as hazardous waste.

Donning and Doffing PPE: A Step-by-Step Protocol

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye and Face Protection: Put on your chemical splash goggles and, if required, a face shield.

  • Gloves: Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat and Inner Gloves: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body. As you remove the lab coat, peel off the inner gloves at the same time, so they are contained within the removed lab coat. Dispose of the lab coat and inner gloves in the designated hazardous waste container.

  • Face and Eye Protection: Remove your face shield (if used) and then your chemical splash goggles.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures: Planning for the Unexpected

Spill Response:

In the event of a spill, the following steps should be taken:

  • Alert: Immediately alert others in the vicinity and your lab supervisor.

  • Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. For acidic compounds, a neutralizer such as sodium bicarbonate may be used.

  • Clean: Wearing appropriate PPE, carefully clean the spill area according to your institution's EHS guidelines.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

First Aid:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste contaminated with 5-Nitro-3-carboxybenzisoxazole, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

The following diagram illustrates the decision-making process for waste segregation.

Caption: Waste Disposal Decision Flowchart

Conclusion: A Culture of Safety

The safe handling of 5-Nitro-3-carboxybenzisoxazole is not merely about following a set of rules but about fostering a deep-seated culture of safety within the laboratory. By understanding the potential hazards, diligently using the correct PPE, being prepared for emergencies, and responsibly managing waste, we can continue our vital research while ensuring the well-being of ourselves and our colleagues. Always consult your institution's EHS department for specific guidance and to ensure compliance with all local and national regulations.

References

  • General Guidance on Hazard Assessment: OSHA. (n.d.). Hazard Communication. Occupational Safety and Health Administration. Retrieved from [Link]

  • Information on Handling Nitroaromatic Compounds: Lunn, G., & Sansone, E. B. (1994).
  • Prudent Practices for Chemical Handling: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-3-carboxybenzisoxazole
Reactant of Route 2
Reactant of Route 2
5-Nitro-3-carboxybenzisoxazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.